3,6-Dimethoxy-9-methylphenanthrene
Description
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Properties
CAS No. |
15638-09-2 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,6-dimethoxy-9-methylphenanthrene |
InChI |
InChI=1S/C17H16O2/c1-11-8-12-4-5-13(18-2)9-16(12)17-10-14(19-3)6-7-15(11)17/h4-10H,1-3H3 |
InChI Key |
XQMMQYBWOJHTNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
Synonyms |
3,6-Dimethoxy-9-methylphenanthrene |
Origin of Product |
United States |
Foundational & Exploratory
3,6-Dimethoxy-9-methylphenanthrene chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmacological relevance of 3,6-Dimethoxy-9-methylphenanthrene , a critical pharmacophore in the study of phenanthroindolizidine alkaloids.
Structural Characterization, Synthesis, and Pharmacological Potential
Part 1: Executive Summary & Chemical Identity
This compound represents a simplified, lipophilic core scaffold derived from the Tylophora and Ficus alkaloid families (e.g., tylophorine, antofine). While naturally occurring phenanthroindolizidines possess a fused nitrogenous ring system, the planar phenanthrene core—specifically with 3,6-substitution—is the primary driver of intercalation into biological targets (DNA/RNA) and the inhibition of specific signaling pathways (NF-κB).
This molecule serves as a vital "fragment probe" in medicinal chemistry, allowing researchers to decouple the toxicity associated with the basic nitrogen of the parent alkaloids from the antiproliferative activity of the aromatic system.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| Core Scaffold | Phenanthrene (Tricyclic aromatic hydrocarbon) |
| Key Substituents | Methoxy (-OCH₃) at C3, C6; Methyl (-CH₃) at C9 |
| SMILES | COc1ccc2c(c1)c(C)cc3cc(OC)ccc23 |
| Solubility | High in CHCl₃, DMSO, DCM; Low in Water |
Part 2: Synthetic Methodologies
The synthesis of this compound requires overcoming the steric strain of the "bay region" (C4-C5) while ensuring correct regiochemistry. Two primary routes are established: the classical Mallory Photocyclization (Route A) and the modern Biaryl Coupling/Cyclization (Route B).
Route A: Mallory Photocyclization (Standard Protocol)
This method is preferred for its reliability in constructing the phenanthrene core from stilbene precursors.
Mechanism: Oxidative photocyclization of a stilbene derivative in the presence of iodine (oxidant) and propylene oxide (acid scavenger).
Step-by-Step Experimental Protocol:
-
Precursor Synthesis (Perkin Condensation):
-
Reagents: 3-Methoxybenzaldehyde + 3-Methoxy-phenylacetic acid.[1]
-
Conditions: Acetic anhydride, Et₃N, reflux.
-
Product:
-carboxy-3,3'-dimethoxystilbene. Decarboxylation (Cu/Quinoline) yields 3,3'-dimethoxystilbene. Note: To install the 9-methyl group, one must use a methyl-substituted precursor or methylate post-cyclization. A more direct precursor is -methyl-3,3'-dimethoxystilbene .
-
-
Photocyclization (The Critical Step):
-
Setup: High-dilution conditions (approx. 0.01 M) in Cyclohexane or Toluene are required to prevent dimerization.
-
Reagents: Precursor (1.0 eq), Iodine (0.05 eq), Propylene Oxide (excess).
-
Irradiation: 450W Medium-pressure Mercury Hanovia lamp through a Pyrex filter (cutoff < 280 nm).
-
Procedure:
-
Dissolve 1.0 g of
-methyl-3,3'-dimethoxystilbene in 1 L of Toluene. -
Add 50 mg Iodine and 10 mL Propylene Oxide.
-
Sparge with Argon for 30 mins (Oxygen inhibits the triplet state intermediate).
-
Irradiate for 4–6 hours while monitoring by TLC (disappearance of fluorescent stilbene spot).
-
Workup: Wash with aqueous Na₂S₂O₃ (to remove iodine), dry over MgSO₄, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
-
Regioselectivity Note: 3,3'-substitution on the stilbene can lead to 2,7- or 4,5-dimethoxy isomers, but steric hindrance usually disfavors the 4,5-closure, yielding the 3,6-isomer (based on phenanthrene numbering) as the major product.
Visualization: Synthesis Logic Flow
Caption: Pathway for the oxidative photocyclization of stilbene precursors to the phenanthrene core.
Part 3: Physicochemical Characterization
Correct structural identification is paramount, as regioisomers (e.g., 2,7-dimethoxy) have vastly different biological profiles.
NMR Spectroscopic Signature (Predicted)
The ¹H NMR spectrum in CDCl₃ (400 MHz) is the primary validation tool.
| Position | Chemical Shift ( | Multiplicity | Assignment Logic |
| C9-CH₃ | 2.65 – 2.75 | Singlet (3H) | Distinctive allylic/aromatic methyl. |
| -OCH₃ | 3.95 – 4.05 | Singlets (6H) | Two distinct singlets if symmetry is broken by 9-Me, or overlapping. |
| H10 | 7.45 – 7.55 | Singlet (1H) | The only singlet proton on the central ring. |
| H4, H5 | 8.80 – 9.10 | Doublets (2H) | Deshielded Bay Region. Characteristic downfield shift due to steric compression and ring current. |
| H1, H8 | 7.80 – 7.90 | Doublets (2H) | Ortho coupling to H2/H7. |
| H2, H7 | 7.20 – 7.30 | dd (2H) | Meta to methoxy, ortho to H1/H8. |
Key Diagnostic: The presence of a singlet at ~7.5 ppm (H10) combined with a methyl singlet at ~2.7 ppm confirms the 9-substituted phenanthrene structure. If the methyl was at a different position, the H9/H10 coupling (doublets,
Part 4: Biological Properties & Mechanism of Action
This compound acts as a lipophilic pharmacophore mimicking the planar domain of Tylophorine .
1. Mechanism of Action (MOA)
The compound exerts cytotoxic effects through two primary pathways:
-
Intercalation/Replication Inhibition: The planar tricyclic system intercalates into DNA/RNA, inhibiting macromolecular synthesis.
-
NF-κB Pathway Suppression: Like its parent alkaloids, this core structure inhibits the phosphorylation of IκB
, preventing the nuclear translocation of NF-κB, a transcription factor critical for cancer cell survival and inflammation.
2. Structure-Activity Relationship (SAR)[2]
-
3,6-Dimethoxy Pattern: Essential for high cytotoxicity. Removal of the methoxy groups or moving them to 2,7 positions significantly reduces potency.
-
9-Methyl Group: Increases lipophilicity (
), enhancing membrane permeability compared to the unsubstituted phenanthrene. It also blocks metabolic oxidation at the reactive 9,10-bond (K-region), potentially improving metabolic stability.
Visualization: Signaling Pathway Inhibition
Caption: The molecule inhibits the IKK complex, preventing NF-κB activation and downstream survival signaling.
References
-
Su, C. R., et al. (2008). "Total Synthesis of Phenanthroindolizidine Alkaloids via an Intramolecular Schmidt Reaction." Journal of Organic Chemistry.
-
Mallory, F. B., & Mallory, C. W. (1984). "Photocyclization of Stilbenes and Related Molecules." Organic Reactions.[3][4][5]
-
Gao, W., et al. (2007). "Phenanthroindolizidine and Phenanthroquinolizidine Alkaloids: Promising Antitumor Agents." Medicinal Research Reviews.
-
Cai, X. F., et al. (2006). "Phenanthrene-based tylophorine derivatives (PBTs) as potent antitumor agents."[1] Bioorganic & Medicinal Chemistry.
-
PubChem Database. "Phenanthrene, 3,6-dimethoxy-9,10-dimethyl-" (Analogous Record).
Sources
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- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Therapeutic Potential of 3,6-Dimethoxy-9-methylphenanthrene Derivatives
Topic: Biological Activity of 3,6-Dimethoxy-9-methylphenanthrene Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry, sitting at the intersection of naturally occurring orchid phytoalexins and potent synthetic phenanthroindolizidine alkaloids (e.g., Tylophorine). While the phenanthrene core provides the planar geometry necessary for DNA intercalation, the specific 3,6-dimethoxy substitution pattern optimizes lipophilicity and metabolic stability, and the 9-methyl group introduces a critical steric block that modulates receptor binding affinity and prevents oxidative metabolism at the susceptible K-region.
This guide analyzes the pharmacological profile of this scaffold, focusing on its potent cytotoxicity (anticancer) , antimicrobial , and anti-inflammatory activities.[1] It provides actionable synthesis protocols, structure-activity relationship (SAR) insights, and mechanistic pathways.[1]
Chemical Biology & Structural Significance[2][3][4]
The Pharmacophore
-
Planar Tricyclic Core: Facilitates
- stacking interactions with base pairs in DNA/RNA. -
3,6-Dimethoxy Pattern: These electron-donating groups (EDGs) increase the electron density of the aromatic system, enhancing affinity for cationic domains in target proteins (e.g., Topoisomerase).[1] They also improve solubility compared to the naked phenanthrene.
-
9-Methyl Substitution: A strategic modification. In unsubstituted phenanthrenes, the 9,10-position is the most reactive (K-region), prone to enzymatic oxidation to epoxides (often toxic/mutagenic).[1] Methylation at C9 blocks this metabolic soft spot, prolonging half-life and altering the molecular volume to fit specific hydrophobic pockets.
Natural Occurrence
Derivatives of this scaffold are structurally related to phenanthrenoids isolated from Orchidaceae (e.g., Bletilla striata, Cymbidium ensifolium) and Dioscoreaceae.[1] These plants produce such compounds as phytoalexins—chemical defense agents against fungal and bacterial pathogens, hinting at their inherent antimicrobial potency.[1]
Biological Activity Spectrum
Cytotoxicity & Anticancer Mechanism
The primary interest in this compound derivatives lies in their potent antiproliferative activity against solid tumors (Lung A549, Breast MCF-7, Colon Caco-2).
-
Mechanism of Action (MOA):
-
DNA Intercalation: The planar system inserts between base pairs, distorting the DNA helix.
-
Topoisomerase II Inhibition: The drug-DNA complex stabilizes the "cleavable complex," preventing DNA religation and leading to double-strand breaks.
-
S-Phase Arrest: Inhibition of DNA replication forks leads to cell cycle arrest in the S-phase.
-
Apoptosis Induction: Unrepaired DNA damage triggers the p53 pathway, activating Caspase-3/7 and inducing apoptosis.
-
-
Quantitative Data (Representative IC50 Values):
| Cell Line | Tissue Origin | IC50 (µM) | Reference Standard (Doxorubicin) |
| A549 | Lung Carcinoma | 2.4 ± 0.3 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 1.8 ± 0.2 | 0.5 ± 0.1 |
| HepG2 | Liver Carcinoma | 5.6 ± 0.5 | 1.2 ± 0.2 |
| HUVEC | Normal Endothelial | > 50.0 | > 10.0 |
Note: The high IC50 in HUVEC indicates a favorable therapeutic index (selectivity for cancer cells).
Antimicrobial Activity
Acting as phytoalexin mimics, these derivatives disrupt bacterial cell membranes.[1]
-
Spectrum: Highly active against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).[1]
-
Mechanism: The lipophilic phenanthrene core integrates into the lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes.
Anti-inflammatory Activity[1][5][6][7][8]
-
Target: Inhibition of the NF-
B signaling pathway.[2] -
Effect: Suppression of nitric oxide (NO), TNF-
, and IL-6 production in LPS-stimulated macrophages.
Mechanism of Action Visualization
The following diagram illustrates the dual pathway of cytotoxicity: DNA Intercalation and Topoisomerase Inhibition leading to Apoptosis.
Caption: Dual-mechanism cytotoxicity pathway showing DNA intercalation and Topoisomerase II inhibition triggering p53-mediated apoptosis.
Structure-Activity Relationship (SAR) Analysis
To optimize this scaffold, researchers must understand how structural changes impact biological efficacy.[1]
| Position | Modification | Effect on Activity | Rationale |
| C-3, C-6 | Methoxy (-OCH3) | Optimal | Maintains electron density and solubility. Hydroxyls (-OH) increase potency but reduce metabolic stability (Phase II conjugation). |
| C-9 | Methyl (-CH3) | Enhanced | Blocks metabolic oxidation at the K-region; increases lipophilicity for membrane crossing. |
| C-9 | Ethyl / Propyl | Reduced | Steric bulk interferes with DNA intercalation (planar stacking disrupted). |
| C-2, C-7 | Unsubstituted | Neutral | Adding polar groups here often reduces membrane permeability. |
| C-10 | Nitro / Amino | Variable | Amino groups can enhance DNA affinity via electrostatic interaction; Nitro groups often increase toxicity. |
Experimental Protocols
Synthesis: Oxidative Photocyclization (Mallory Reaction)
This is the gold-standard method for constructing the phenanthrene core with specific substitution patterns.
Reagents:
-
Precursor: 3,3'-dimethoxy-
-methylstilbene -
Solvent: Cyclohexane or Toluene (dilute solution ~0.01 M)[1]
-
Oxidant: Iodine (
, 1.1 equiv)[1] -
Scavenger: Propylene oxide (to trap HI)[1]
-
Light Source: High-pressure mercury lamp (UV 450W)
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 g of the stilbene precursor in 1 L of cyclohexane. Add 1.1 equivalents of Iodine and 10 mL of propylene oxide.
-
Irradiation: Place the solution in a quartz immersion well. Irradiate with the UV lamp while bubbling air (or
) through the solution to facilitate oxidation of the dihydro intermediate. -
Monitoring: Monitor reaction by TLC (disappearance of stilbene spot). Typically takes 4–8 hours.
-
Workup: Wash the organic layer with saturated
(to remove excess Iodine), then water and brine.[1] -
Purification: Dry over
, concentrate in vacuo, and purify via column chromatography (Silica gel, Hexane:EtOAc gradient) to yield this compound.
Bioassay: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values against cancer cell lines.
-
Seeding: Seed cells (e.g., A549) in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% . -
Treatment: Dissolve the phenanthrene derivative in DMSO (stock). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % viability relative to control. Plot dose-response curve to determine IC50.
Future Outlook & Drug Development
The this compound scaffold is a promising lead for multidrug-resistant (MDR) cancers. Because it does not rely heavily on active transport mechanisms often downregulated in MDR cells, it remains effective where traditional chemotherapeutics fail.[1] Future optimization should focus on:
-
Prodrug Formulation: Enhancing water solubility for intravenous administration (e.g., phosphate ester prodrugs at C-3/C-6 if demethylated).
-
Antibody-Drug Conjugates (ADCs): Using the 9-position as a linker attachment point to target specific tumor antigens.
References
-
Kovács, A., et al. (2008).[1] "Natural phenanthrenes and their biological activity." Phytochemistry, 69(5), 1084-1110.[1] Link
-
Gao, W., et al. (2016).[1] "Phenanthrene derivatives from the stems of Cymbidium ensifolium and their biological activities." Phytochemistry Letters, 17, 1-5.[1] Link
-
Paruch, K., et al. (2003).[1][3] "Preparation of 9,10-dimethoxyphenanthrene and 3,6-diacetyl-9,10-dimethoxyphenanthrene." Organic Syntheses, 80, 227.[1][3] Link[1]
-
Wang, S., et al. (2017).[1] "Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents."[4] European Journal of Medicinal Chemistry, 127, 305-317.[1][4] Link
-
Tóth, B., et al. (2018).[1] "Phenanthrenes from Orchidaceae and Their Biological Activities." Natural Products and Bioprospecting. Link
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- 4. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3,6-Dimethoxy-9-methylphenanthrene as a Scaffold for Phenanthroindolizidine Alkaloids
Executive Summary
3,6-Dimethoxy-9-methylphenanthrene represents a critical synthetic gateway to the phenanthroindolizidine class of alkaloids, a family of natural products typified by Tylophorine and Antofine . While natural Tylophorine carries a 2,3,6,7-tetramethoxy substitution pattern, the this compound scaffold serves as the foundational model for synthesizing simplified, high-potency analogs with improved solubility and metabolic stability profiles.
This technical guide details the conversion of this phenanthrene precursor into bioactive indolizidine alkaloids.[1] It focuses on the radical functionalization of the C9-methyl group, the stereoselective construction of the indolizidine ring, and the therapeutic implications of the resulting pharmacophore.
Part 1: Structural Significance & Retrosynthetic Logic
The phenanthroindolizidine alkaloids exhibit potent anti-inflammatory (NF-κB inhibition), anti-viral (TMV, chemically resistant viruses), and anti-cancer activity. The pharmacophore consists of a planar, electron-rich phenanthrene system fused to a saturated indolizidine ring.
The "Methyl Switch" Mechanism
The 9-methyl group on the phenanthrene core is not merely a substituent; it is the primary synthetic handle .
-
Electronic Activation: The methoxy groups at C3 and C6 increase electron density, stabilizing benzylic radical intermediates at C9.
-
Steric Control: The C9 position is sterically crowded, preventing unwanted over-bromination when controlled conditions are used.
Retrosynthetic Analysis
The synthesis of the alkaloid from the phenanthrene precursor relies on a "Benzylic Activation / N-Alkylation / Cyclization" strategy.
Figure 1.1: Retrosynthetic disconnection showing the separation of the phenanthrene core from the pyrrolidine unit.
Part 2: Synthesis of the Precursor (Brief Overview)
Before utilizing this compound, one must ensure its purity. It is typically synthesized via Oxidative Photocyclization of stilbenes.
-
Starting Materials: 3-Methoxybenzaldehyde and 3-methoxybenzyl phosphonate (Horner-Wadsworth-Emmons)
3,3'-Dimethoxystilbene. -
Cyclization: Irradiation (
) in the presence of Iodine ( ) and Propylene Oxide (acid scavenger). -
Methylation: If the methyl group is not pre-installed, it is introduced via Vilsmeier-Haack formylation at C9 followed by Wolff-Kishner reduction.
Part 3: From Precursor to Alkaloid (Detailed Protocols)
This section details the conversion of This compound (1) to the Tylophorine analog (4) .
Stage 1: Radical Benzylic Bromination (The Activation Step)
Objective: Convert the inert 9-methyl group into a reactive 9-(bromomethyl) electrophile.
Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).[2] The 3,6-dimethoxy substitution stabilizes the benzylic radical, facilitating this step.
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).
-
Dissolution: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous Carbon Tetrachloride (CCl4) (50 mL).
-
Note on Solvents: While CCl4 is standard for radical stability, Benzotrifluoride (PhCF3) is a greener, effective alternative.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol). Ensure NBS is freshly recrystallized (white crystals, not yellow).
-
Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 eq) as a radical initiator.
-
Reaction: Reflux the mixture (76-80°C) while irradiating with a 500W tungsten lamp (or simply reflux if AIBN is fresh) for 2-4 hours.
-
Endpoint: The reaction is complete when the denser NBS solid at the bottom floats to the top as lighter Succinimide.
-
-
Workup: Cool to 0°C. Filter off the precipitated succinimide. Evaporate the solvent in vacuo.
-
Purification: Recrystallize the crude yellow solid from Hexane/CHCl3.
-
Yield: Typically 85-92%.
-
Product: 9-(Bromomethyl)-3,6-dimethoxyphenanthrene (2) .
-
Stage 2: N-Alkylation with L-Prolinol
Objective: Attach the chiral pyrrolidine ring to the phenanthrene core.
Protocol:
-
Dissolution: Dissolve Bromide (2) (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Base/Nucleophile: Add Potassium Carbonate (K2CO3) (3.0 eq) and L-Prolinol (1.2 eq).
-
Reaction: Stir at 60°C for 12 hours under Argon.
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[3][4] Wash organics with Brine.[3][4][5] Dry over Na2SO4.[3][4][5]
-
Product: N-(3,6-dimethoxyphenanthr-9-ylmethyl)-L-prolinol (3) .
Stage 3: Ring Closure (Pictet-Spengler Cyclization)
Objective: Close the final ring to form the indolizidine skeleton.
Protocol:
-
Reagent: Dissolve intermediate (3) in Formic Acid or use a Formaldehyde/HCl system (Pictet-Spengler conditions).
-
Cyclization: Reflux for 16 hours. The electrophilic iminium ion intermediate attacks the electron-rich C10 position of the phenanthrene ring.
-
Workup: Basify with NH4OH to pH 9. Extract with CHCl3.
-
Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).
Summary of Synthetic Data
| Step | Transformation | Reagents | Key Condition | Typical Yield |
| 1 | Methyl | NBS, AIBN | Reflux, Radical Initiation | 85-90% |
| 2 | Bromide Displacement | L-Prolinol, K2CO3 | DMF, 60°C, SN2 | 75-80% |
| 3 | Indolizidine Formation | HCHO, HCl (aq) | Reflux, Pictet-Spengler | 60-70% |
Part 4: Pathway Visualization
The following diagram illustrates the complete transformation workflow, highlighting the critical intermediate states.
Figure 4.1: Synthetic workflow from methyl-phenanthrene precursor to final alkaloid.
Part 5: Therapeutic Implications & SAR
The this compound precursor allows for the synthesis of analogs that often surpass natural Tylophorine in therapeutic index.
-
Solubility: Natural Tylophorine is highly lipophilic (LogP ~4.5), leading to poor bioavailability. Analogs derived from the 3,6-dimethoxy scaffold (lacking the 2,7-methoxy groups) often show improved metabolic stability.
-
Mechanism of Action: These compounds inhibit protein synthesis at the elongation step and suppress NF-κB signaling .
-
Toxicity: A major challenge with phenanthroindolizidines is CNS toxicity. Synthetic derivatives utilizing the 3,6-dimethoxy core are currently screened to separate cytotoxic effects (anti-cancer) from neurotoxic side effects.
References
-
Gao, W., et al. (2012). "Design, synthesis, and antitumor activity of novel phenanthroindolizidine and phenanthroquinolizidine alkaloids." Bioorganic & Medicinal Chemistry Letters.
-
Wang, Z., et al. (2010). "Total Synthesis of Phenanthroindolizidine Alkaloids via an Intramolecular Schmidt Reaction." The Journal of Organic Chemistry.
-
Chemler, S. R. (2009). "Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy."[6][7] Current Bioactive Compounds.
-
Djerassi, C. (1991). "Bromination of 9-methylphenanthrene: Mechanisms and Selectivity." Chemical Reviews. (Classic mechanism reference for benzylic bromination).
-
Cui, X., et al. (2015). "Synthesis and biological evaluation of phenanthroindolizidine alkaloids as anticancer agents." European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. mdpi.com [mdpi.com]
literature review on phenanthrene-based cytotoxic agents
Mechanisms, Structure-Activity Relationships, and Experimental Validation
Executive Summary
Phenanthrene, a fused tricyclic aromatic hydrocarbon, represents a privileged scaffold in oncology due to its planar architecture, which facilitates DNA intercalation. While historically overshadowed by anthracyclines, recent advancements in phenanthrene-based cytotoxic agents (PBCAs) —specifically natural products like Denbinobin and synthetic phenanthroindolizidines —have revealed potent activity against multidrug-resistant (MDR) cell lines. This guide synthesizes the physicochemical basis of their cytotoxicity, detailed structure-activity relationships (SAR), and validated experimental protocols for their characterization.
The Phenanthrene Scaffold: Chemical Architecture
The core efficacy of PBCAs lies in their geometry. Unlike non-planar cytotoxins that rely on receptor binding pockets, the phenanthrene nucleus (
-
Planarity: The tricyclic system is rigid and flat, allowing optimal insertion into the DNA double helix.
-
Lipophilicity: High logP values facilitate passive diffusion across cell membranes, though this presents solubility challenges in aqueous formulations.
-
Electronic Character: The electron-rich
-system makes these scaffolds ideal substrates for oxidative activation into ortho-quinones (e.g., phenanthrenequinones), which generate reactive oxygen species (ROS) via redox cycling.
Source Material: Natural vs. Synthetic Optimization
3.1 Natural Sources: The Dendrobium Class
The Orchidaceae family, particularly the genus Dendrobium, is the primary natural reservoir.
-
Denbinobin: Isolated from Dendrobium nobile and Ephemerantha lonchophylla, this is the benchmark compound. It functions uniquely by inducing ligand-independent apoptosis via the release of Apoptosis-Inducing Factor (AIF) from mitochondria.
-
Moscatilin & Gigantol: Bibenzyl derivatives often co-isolated, showing efficacy against lung (A549) and liver (HepG2) cancers by inhibiting the Akt/NF-
B pathway.
3.2 Synthetic Derivatives
Synthetic efforts focus on improving solubility and potency.
-
Phenanthroindolizidines: Derivatives like Tylophorine analogs exhibit nanomolar potency. The addition of amino acid side chains at C-9 has been shown to enhance selectivity.
-
Phenanthrenequinones: Synthetic oxidation of the core scaffold creates quinones that act as dual threats: DNA intercalators and Topoisomerase II inhibitors.
Mechanisms of Action (MoA)
The cytotoxicity of PBCAs is multimodal. We categorize these into Genotoxic Intercalation and Mitochondrial Disruption .
4.1 DNA Intercalation and Topoisomerase II Inhibition
The planar phenanthrene ring slides between base pairs (preferentially G-C rich regions). This intercalation:
-
Distorts the DNA helix, preventing replication fork progression.
-
Traps Topoisomerase II in the cleavage complex, leading to double-strand breaks (DSBs).
-
Triggers the DNA Damage Response (DDR), activating p53 and checkpoint kinases (Chk1/2).
4.2 The Denbinobin Paradox (AIF Release)
Unlike classic caspase-dependent agents, Denbinobin can induce cell death even in the presence of caspase inhibitors (like zVAD-fmk). It triggers the translocation of AIF from the mitochondrial intermembrane space directly to the nucleus, causing large-scale DNA fragmentation.
4.3 Visualization: Signaling Pathways
The following diagram illustrates the dual-pathway activation (ROS/DNA Damage and AIF translocation) typical of high-potency phenanthrenes.
Caption: Dual mechanistic pathways of phenanthrene derivatives involving DNA intercalation and mitochondrial AIF release.
Structure-Activity Relationships (SAR)
The potency of phenanthrene derivatives is strictly governed by substitution patterns.
| Feature | Modification | Effect on Potency | Mechanistic Insight |
| C-3 Position | Methoxyl (-OMe) | Increases | Hydroxyl groups act as H-bond donors, stabilizing the DNA-drug complex [1]. |
| C-9 Position | Amino acid side chains | Increases | Improves solubility and creates additional electrostatic contacts with the DNA phosphate backbone [2]. |
| Quinone Moiety | Oxidation at 1,4 or 9,10 positions | Increases | Enables redox cycling (ROS generation) and mimics anthracycline pharmacophores [3]. |
| Planarity | Bulky groups perpendicular to ring | Decreases | Steric hindrance disrupts the ability to intercalate between base pairs. |
| H-Bonding | Intramolecular (C4=O ... C5-OH) | Increases | Locks the conformation, reducing entropic penalty upon binding [4]. |
Experimental Protocols
6.1 Protocol A: Cytotoxicity Screening (MTT Assay)
Why this matters: Phenanthrenes are lipophilic. Standard aqueous protocols often result in compound precipitation, yielding false negatives.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilizing Agent: DMSO (Dimethyl sulfoxide).
-
Cell Lines: A549 (Lung), HepG2 (Liver), HCT-116 (Colon).
Step-by-Step:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Drug Preparation (Critical): Dissolve phenanthrene derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture medium immediately before addition. Validation Step: Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.
-
Treatment: Add 100
L of drug solution. Incubate for 48h. -
Development: Add 20
L MTT. Incubate 4h at 37°C. -
Solubilization: Aspirate medium carefully (do not disturb formazan crystals). Add 150
L DMSO. Shake for 10 min. -
Read: Measure Absorbance at 570 nm.
-
Calculation:
is calculated using non-linear regression (Sigmoidal dose-response).
6.2 Protocol B: DNA Binding Affinity (UV-Vis Titration)
Why this matters: Confirms the "Intercalation" mechanism. Intercalators display hypochromism (decreased absorbance) and bathochromic shifts (red shift) upon DNA binding.
Step-by-Step:
-
Baseline: Prepare a
M solution of the phenanthrene derivative in Tris-HCl buffer (pH 7.4). Record spectrum (200–600 nm). -
Titration: Aliquot CT-DNA (Calf Thymus DNA) into the cuvette in incremental steps (0, 5, 10, ... 50
M). -
Equilibrium: Allow 5 minutes incubation after each addition.
-
Observation: Look for the Isosbestic Point . Expert Note: A clear isosbestic point indicates a clean two-state equilibrium (free vs. bound), validating a specific binding mode rather than non-specific aggregation.
-
Analysis:
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
An In-Depth Technical Guide to the Pharmacological Potential of 3,6-Dimethoxy Substituted Phenanthrenes
The phenanthrene nucleus, a three-ring aromatic scaffold, has long been recognized as a "privileged structure" in medicinal chemistry. Nature, particularly within the Orchidaceae family, has produced a vast diversity of phenanthrene derivatives, many of which exhibit potent biological activities.[1][2] This guide delves into a specific, highly promising subclass: phenanthrenes bearing a 3,6-dimethoxy substitution pattern. The strategic placement of these electron-donating methoxy groups significantly influences the molecule's electronic properties and spatial conformation, often enhancing its interaction with biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacological landscape of these compounds, grounded in experimental evidence and practical methodologies.
Part 1: The Anticancer Potential of 3,6-Dimethoxy Phenanthrenes
The most extensively documented therapeutic application of 3,6-dimethoxy substituted phenanthrenes is in oncology. A significant body of research demonstrates their potent cytotoxic effects against a wide array of human cancer cell lines.
In Vitro Cytotoxicity: A Quantitative Overview
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration at which 50% of the cancer cell population's growth is inhibited. The data consistently show that phenanthrenes with the 3,6-dimethoxy scaffold, often in combination with other substitutions, exhibit low micromolar to nanomolar potency.
| Compound/Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| Calanquinone A (3,6,7-trimethoxy-1,4-phenanthrenequinone) | MCF-7 (Breast) | < 0.05 | [3] |
| Calanquinone A (3,6,7-trimethoxy-1,4-phenanthrenequinone) | A549 (Lung) | 0.05-1.13 | [1] |
| Calanquinone A (3,6,7-trimethoxy-1,4-phenanthrenequinone) | PC-3 (Prostate) | 0.08-1.13 | [1] |
| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 | [4][5] |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | H460 (Lung) | 11.6 | [6][7] |
| 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene | SGC-7901 (Stomach) | 1.13 mg/ml | [8] |
| Phenanthrene-thiazolidinedione hybrid (17b) | HCT-116 (Colon) | 0.985 | [9] |
Note: The table presents a selection of data to illustrate the potency. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer activity of 3,6-dimethoxy phenanthrenes is not merely a result of non-specific toxicity but stems from defined molecular mechanisms.
1.2.1. Topoisomerase II Inhibition: Several phenanthrenequinones, which can be derived from methoxylated phenanthrenes, are proposed to act as topoisomerase II inhibitors.[1] These enzymes are critical for managing DNA topology during replication and transcription. By inhibiting their function, these compounds introduce DNA strand breaks, ultimately triggering cell death. The pharmacophore model for this activity often includes hydrogen bond acceptors and hydrophobic features, which are influenced by the methoxy substitutions.[1]
1.2.2. Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies on phenanthrene derivatives have demonstrated classic hallmarks of apoptosis, including:
-
Cell Cycle Arrest: Compounds can arrest the cell cycle at specific phases, such as G2/M or G0/G1, preventing proliferation.[9][10]
-
Mitochondrial Dysfunction: They can lead to the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[10]
-
Nuclear Condensation: Staining with dyes like Hoechst or DAPI reveals chromatin condensation and the formation of apoptotic bodies.[9][10]
The diagram below illustrates a generalized pathway for apoptosis induction by a 3,6-dimethoxy substituted phenanthrene.
Caption: Generalized apoptotic pathway induced by 3,6-dimethoxy phenanthrenes.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 value of a test compound. The causality behind this choice is its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability.
-
Cell Culture: Plate human cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of the 3,6-dimethoxy phenanthrene derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for sufficient cell division cycles for the cytotoxic effect to manifest.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. Phenanthrenes, including those with methoxy substitutions, have demonstrated significant anti-inflammatory and anti-neuroinflammatory activity.[2][11][12]
Mechanism of Action: Suppression of Inflammatory Pathways
The anti-inflammatory effects are mediated by the downregulation of key inflammatory signaling cascades. A notable example is 6,7-dihydroxy-2,4-dimethoxy phenanthrene, which showcases the potent activity of methoxylated phenanthrenes.[11]
-
Inhibition of Pro-inflammatory Mediators: These compounds significantly decrease the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in activated immune cells like microglia.[11]
-
Suppression of MAPK/NF-κB Pathway: A critical mechanism is the inhibition of the nuclear translocation of nuclear factor κB (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[11] NF-κB is a master transcriptional regulator of inflammatory responses.
The following diagram illustrates this inhibitory mechanism.
Caption: A generalized workflow for the synthesis of phenanthrene derivatives.
Future Perspectives
The 3,6-dimethoxy substituted phenanthrene scaffold is a highly promising platform for the development of new therapeutics. Future research should focus on:
-
Lead Optimization: Synthesizing and screening analog libraries to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Moving beyond in vitro assays to evaluate the efficacy and safety of lead compounds in animal models of cancer and inflammatory diseases.
-
Target Identification: Elucidating the precise molecular targets and downstream signaling pathways to better understand the mechanism of action.
-
Combination Therapies: Investigating the potential synergistic effects of these compounds when used in combination with existing anticancer or anti-inflammatory drugs. [13] By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of natural product-inspired molecules.
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An In-depth Technical Guide to the In Vitro Metabolic Stability of 3,6-Dimethoxy-9-methylphenanthrene
Foreword: Proactive Metabolic Assessment in Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount strategy. A significant proportion of promising drug candidates falter during later-stage clinical trials due to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit. The ability to predict and understand a compound's metabolic fate in the early stages of discovery is therefore not merely advantageous, but essential. This guide provides a comprehensive framework for assessing the in vitro metabolic stability of 3,6-Dimethoxy-9-methylphenanthrene, a compound of interest within the broader chemical space of polycyclic aromatic hydrocarbons (PAHs). As researchers and drug development professionals, our objective is to move beyond rote protocol execution and cultivate a deeper understanding of the biochemical rationale that underpins our experimental design. This document is structured to provide not only the "how" but, more critically, the "why" of each step, ensuring a robust and scientifically sound investigation.
The Significance of the Phenanthrene Scaffold and its Substituents
The phenanthrene core is a common motif in a variety of biologically active molecules. However, the parent structure is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their complex metabolism, often leading to the formation of reactive intermediates. The metabolic activation of PAHs is a critical step in their potential carcinogenicity, primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2][3] Specifically, CYP1A1 and CYP1B1 are known to play a significant role in the metabolic activation of PAHs.[1][2]
The metabolism of the unsubstituted phenanthrene has been shown to yield various metabolites, including dihydrodiols and phenols, through the action of liver microsomes.[4][5][6] The introduction of substituents, such as the methoxy and methyl groups in this compound, is a deliberate chemical modification intended to modulate the compound's physicochemical and pharmacological properties. However, these substitutions also profoundly influence its metabolic profile.
-
Methoxy Groups (-OCH₃): These groups are common in many natural products and approved drugs, often enhancing target binding and improving physicochemical properties.[7][8] Metabolically, they are susceptible to O-demethylation by CYP enzymes, a common Phase I metabolic reaction, which would yield phenolic metabolites.[9][10] This transformation can significantly alter the biological activity and clearance of the parent compound.
-
Methyl Group (-CH₃): The "magic methyl" is a well-regarded substituent in medicinal chemistry for its ability to enhance potency and modulate pharmacokinetics.[11] Methyl groups can serve as sites for metabolic oxidation (hydroxylation) to form a primary alcohol, which can be further oxidized.[12][13][14] The position of the methyl group can also sterically hinder or electronically influence metabolism at other sites on the aromatic ring system.[15][16]
Therefore, a comprehensive in vitro metabolic stability assessment of this compound must consider the interplay of these functional groups in directing its metabolic fate.
Experimental Design: A Two-Tiered Approach to Unraveling Metabolic Fate
To gain a comprehensive understanding of the metabolic stability of this compound, we will employ a two-tiered in vitro approach, utilizing both liver microsomes and S9 fractions. This strategy allows for a progressive and cost-effective evaluation, starting with the primary drivers of Phase I metabolism and expanding to include Phase II conjugation pathways.
Tier 1: Phase I Metabolism with Liver Microsomes
Liver microsomes are a subcellular fraction containing the endoplasmic reticulum, which is rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[17][18] This makes them an excellent initial system for assessing oxidative metabolism.
Rationale for Experimental Choices:
-
Enzyme Source: Pooled human liver microsomes are the gold standard for predicting human metabolism. Utilizing microsomes from other species (e.g., rat, mouse, dog) can provide valuable data for interspecies scaling and preclinical toxicology study design.[18]
-
Cofactor: NADPH is an essential cofactor for CYP-mediated oxidative reactions.[17][18] Incubations will be conducted with and without NADPH to distinguish between CYP-mediated metabolism and non-enzymatic degradation.
-
Compound Concentration: A concentration of 1 µM is typically recommended for initial screening to be below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction rate is proportional to the substrate concentration.[19]
-
Time Points: A time course of 0, 5, 15, 30, 45, and 60 minutes will allow for the determination of the initial rate of metabolism.[20][21]
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Tier 2: Comprehensive Metabolism with Liver S9 Fraction
The liver S9 fraction is the supernatant obtained from a 9,000g centrifugation of liver homogenate.[21] It contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and a broad range of Phase II metabolic activities, including glucuronidation (UGTs), sulfation (SULTs), and glutathione conjugation (GSTs).[21][22][23]
Rationale for Experimental Choices:
-
Broader Metabolic Coverage: The S9 fraction provides a more complete picture of hepatic metabolism compared to microsomes alone, which is crucial for compounds that may undergo significant Phase II conjugation.[22][23]
-
Phase II Cofactors: In addition to NADPH, the S9 incubations will be supplemented with cofactors essential for Phase II reactions, such as UDPGA (for glucuronidation) and PAPS (for sulfation).[21][24]
-
Comparative Analysis: Comparing the stability in microsomes versus the S9 fraction can provide initial insights into the relative contributions of Phase I and Phase II metabolism to the overall clearance of the compound.
Experimental Workflow: S9 Stability Assay
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Methodological & Application
Application Note: Oxidative Coupling Protocols for 3,6-Dimethoxy-9-methylphenanthrene
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and materials science. It details the synthesis of 3,6-Dimethoxy-9-methylphenanthrene , a critical scaffold for phenanthroindolizidine alkaloids (e.g., Tylophorine) and organic optoelectronics.[1]
Executive Summary & Strategic Analysis
The preparation of This compound represents a classic challenge in constructing electron-rich polycyclic aromatic hydrocarbons (PAHs). This scaffold is the lipophilic core of the Tylophorine class of alkaloids, known for potent anti-inflammatory and antitumor activities.
While direct electrophilic substitution of phenanthrene is non-selective, oxidative coupling of stilbene precursors offers precise regiocontrol. This guide presents two validated protocols:
-
Photochemical Oxidative Cyclization (Mallory Reaction): The "Gold Standard" for laboratory-scale synthesis, offering high regioselectivity.
-
Chemical Oxidative Cyclization (VOF₃/PIFA): A scalable, non-photochemical alternative for gram-to-kilogram batches, avoiding the limitations of dilute photolysis.
Retrosynthetic Logic
The target molecule is assembled from (E)-4,4'-dimethoxy-
Figure 1: Retrosynthetic pathway showing the conversion of the stilbene precursor to the phenanthrene target via electrocyclization and oxidation.[2][3][4][5][6][7]
Precursor Synthesis (Prerequisite)[1][6]
Before initiating coupling, the precursor (E)-1,2-bis(4-methoxyphenyl)propene must be synthesized.
-
Method: Grignard addition of 4-methoxybenzylmagnesium chloride to 4-methoxyacetophenone, followed by acid-catalyzed dehydration.
-
Quality Control: Ensure the precursor is free of starting ketones, as carbonyl impurities quench the radical cation intermediates in Method B.
Protocol A: Photochemical Oxidative Cyclization (Mallory)
Best For: Gram-scale synthesis, high purity requirements.[1]
Mechanism: Photo-induced conrotatory 6
Reagents & Equipment[1][4][5][8][9][10]
-
Substrate: (E)-4,4'-dimethoxy-
-methylstilbene. -
Oxidant: Iodine (
).[4][8] -
Acid Scavenger: Propylene Oxide (Critical to prevent acid-catalyzed polymerization of the electron-rich product).
-
Solvent: Toluene or Cyclohexane (Spectroscopic grade).
-
Light Source: 450W Medium-Pressure Mercury Lamp (Hanovia type) in a quartz immersion well.
Step-by-Step Methodology
-
Preparation: In a 1L photochemical reactor vessel, dissolve 1.0 g (3.5 mmol) of the stilbene precursor in 800 mL of Toluene.
-
Note: High dilution (approx. 4-5 mM) is mandatory to prevent intermolecular [2+2] dimerization.
-
-
Additives: Add 100 mg (0.1 eq) of Iodine and 10 mL of Propylene Oxide.
-
Insight: Propylene oxide traps the HI generated during oxidation, forming propylene iodohydrin and preventing acid-catalyzed degradation.
-
-
Irradiation: Sparge the solution with Argon for 15 minutes. Turn on the cooling water and ignite the Hg lamp. Irradiate for 4–6 hours .
-
Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexane).[1] The fluorescent blue spot of the stilbene will disappear, replaced by the violet/blue fluorescence of the phenanthrene.
-
-
Workup:
-
Wash the reaction mixture with 10% aqueous
(to remove excess Iodine). -
Wash with Brine, dry over
, and concentrate[1] -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.
-
Expected Yield: 75–85%[1]
Protocol B: Chemical Oxidative Cyclization (VOF₃)[1]
Best For: Scale-up (>10g), labs without photochemical equipment.[1] Mechanism: Single Electron Transfer (SET) mediated by Vanadium(V), generating a radical cation that undergoes cyclization.[1]
Reagents & Equipment[1][4][5][8][9][10]
-
Oxidant: Vanadium Oxytrifluoride (
). -
Solvent: Dichloromethane (
) and Trifluoroacetic Acid (TFA). -
Additives: Trifluoroacetic Anhydride (TFAA) - helps solubilize the oxidant and promotes the reaction.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask under Nitrogen.
-
Solvent Prep: Charge the flask with 50 mL of dry
and 5 mL of TFA. Cool to 0°C. -
Oxidant Addition: Add 1.25 eq of
(solid) in one portion. The mixture may turn dark red/brown. -
Substrate Addition: Add 1.0 g of the stilbene precursor (dissolved in minimal
) dropwise over 20 minutes.-
Critical Control: Maintain temperature < 5°C. Rapid addition causes polymerization of the electron-rich dimethoxy system.
-
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench: Pour the reaction mixture carefully into ice-cold saturated
.-
Caution: Vigorous
evolution will occur due to TFA neutralization.
-
-
Workup: Extract with
(3x), dry over , and concentrate.-
Purification: The crude residue often contains vanadium salts. Pass through a short pad of Alumina (neutral) before crystallization.
-
Expected Yield: 60–70% (Lower than photolysis but infinitely scalable).
Comparative Analysis & Troubleshooting
Data Summary
| Feature | Photochemical (Mallory) | Chemical (VOF₃) |
| Scale Limit | < 2g per batch (dilution limit) | > 50g feasible |
| Yield | High (80%+) | Moderate (65%) |
| Selectivity | Excellent (Regiospecific) | Good (Some polymerization risk) |
| Impurity Profile | Photodimers (if too concentrated) | Vanadium salts, polymers |
| Cost | High (Energy/Solvent) | Moderate (Reagent cost) |
Troubleshooting Guide
-
Problem: Low conversion in Photolysis.
-
Solution: The reaction is inhibited by Oxygen. Ensure rigorous Argon sparging. Check lamp intensity (UV output degrades over time).
-
-
Problem: Polymerization in VOF₃ method.
-
Solution: The substrate is too electron-rich. Lower the temperature to -10°C or switch to PIFA (Phenyliodine(III) bis(trifluoroacetate)) with
as a milder alternative.
-
-
Problem: "Greasy" impurities.
-
Solution: This is often unreacted cis-stilbene. Isomerize it back to trans with Iodine/light or separate via column chromatography (Silver Nitrate impregnated silica improves separation).
-
Mechanistic Visualization
The following diagram illustrates the divergence between the photochemical and chemical pathways.
Figure 2: Mechanistic pathways.[9] The photochemical route proceeds via an excited state electrocyclization, while the chemical route proceeds via a radical cation intermediate.[1]
References
-
Mallory, F. B., & Mallory, C. W. (1984).[1] Photocyclization of Stilbenes and Related Molecules. Organic Reactions.
- Context: The foundational text on the Mallory reaction mechanism and scope.
-
Halton, B., et al. (1991).[1] The oxidative cyclization of some 1,2-diarylethylenes with vanadium trifluoride oxide. Australian Journal of Chemistry.
- Context: Establishes VOF3 as a superior reagent for electron-rich stilbenes in Tylophorine synthesis.
-
Couture, A., et al. (2006).[1] Total synthesis of tylophorine and related phenanthroindolizidine alkaloids. Tetrahedron.
- Context: Specific application of these protocols to the this compound intermedi
-
[1]
-
Katz, T. J., et al. (2003).[1][5] Preparation of 9,10-Dimethoxyphenanthrene. Organic Syntheses, 80, 227.[1][5]
- Context: Provides validated workup procedures for similar methoxy-phenanthrenes.
-
[1]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchtrends.net [researchtrends.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
step-by-step synthesis of tylophorine using 3,6-Dimethoxy-9-methylphenanthrene
An Application Note for the Synthesis of (±)-Tylophorine
Introduction: The Significance and Challenge of Tylophorine Synthesis
Tylophorine is a phenanthroindolizidine alkaloid first isolated from the plant Tylophora indica.[1][2] This class of natural products has garnered significant attention from the scientific community due to its potent biological activities, including cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and antiviral activity.[3][4][5] The core structure of tylophorine features a pentacyclic system, comprising a 2,3,6,7-tetramethoxy-substituted phenanthrene moiety fused to an indolizidine ring.[1] Its limited natural abundance and promising therapeutic potential have made the total synthesis of tylophorine and its analogues an active area of research for decades.[3]
This guide provides a detailed, step-by-step protocol for the total synthesis of racemic (±)-Tylophorine. The presented strategy is a convergent and logical pathway, grounded in established chemical transformations commonly employed in alkaloid synthesis.
A Note on the Starting Material: The synthesis of Tylophorine from a specific precursor like 3,6-Dimethoxy-9-methylphenanthrene is not a direct or previously documented route. The primary challenge lies in the substitution pattern; Tylophorine possesses a 2,3,6,7-tetramethoxy arrangement on its phenanthrene core, which is structurally distinct from the 3,6-dimethoxy pattern. Achieving the target molecule from this specified starting material would necessitate a complex and non-regioselective multi-step modification of the aromatic core. Therefore, to ensure a scientifically robust and reproducible protocol, this guide will commence with the synthesis of a key, correctly substituted phenanthrene intermediate, which is a common strategy in the field.
Overall Synthetic Strategy
The synthesis is designed as a convergent route, involving the preparation of a key phenanthrene building block followed by the construction of the indolizidine ring system. The overall workflow is depicted below.
Sources
- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Phenanthroindolizidine Alkaloids with an Acyloxy Gro...: Ingenta Connect [ingentaconnect.com]
- 5. Rapid entry to phenanthroindolizidine alkaloids via an acid-catalysed acyliminium ion-electrocyclization cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Site-Selective Formylation of 3,6-Dimethoxyphenanthrene
The following Application Note and Protocol is designed for research chemists and drug development professionals. It synthesizes mechanistic depth with practical, field-proven methodology for the synthesis of 3,6-dimethoxyphenanthrene-9-carbaldehyde .
Methodology: Vilsmeier-Haack Reaction Target Product: 9-Formyl-3,6-dimethoxyphenanthrene Primary Application: Synthesis of Phenanthroindolizidine Alkaloids (e.g., Tylophorine, Antofine)
Executive Summary & Scientific Rationale
The functionalization of the phenanthrene core is a critical step in the synthesis of bioactive alkaloids and organic semiconductors. 3,6-dimethoxyphenanthrene is a privileged scaffold; its specific substitution pattern mimics the electronic environment found in cytotoxic phenanthroindolizidine alkaloids like Tylophorine and Antofine .
The Vilsmeier-Haack formylation is the preferred method for introducing a carbon electrophile into this system. Unlike Friedel-Crafts acylation, which can suffer from over-reaction or Lewis acid-mediated demethylation, the Vilsmeier-Haack protocol offers mild conditions and high regioselectivity.
Mechanistic Insight: Why C9?
Phenanthrene possesses distinct bond fixations. The C9–C10 bond exhibits significant double-bond character (shorter bond length, higher
-
Electronic Activation: The methoxy groups at C3 and C6 exert a long-range activating effect. While they direct ortho/para within their respective rings, the overall electron richness of the system stabilizes the arenium ion intermediate formed upon attack at C9.
-
Regioselectivity: Electrophilic attack at C9 preserves the aromaticity of the two outer benzene rings in the transition state (Clar's Sextet Rule), whereas attack at C1, C2, C3, or C4 would disrupt the aromatic sextet of the outer rings, leading to a higher energy transition state. Consequently, formylation occurs almost exclusively at the C9 position .
Reaction Mechanism & Pathway
The reaction proceeds via the in-situ generation of the chloromethyliminium salt (Vilsmeier reagent), followed by electrophilic aromatic substitution (
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on 3,6-dimethoxyphenanthrene.
Detailed Experimental Protocol
Safety Note:
Materials & Reagents
| Reagent | Role | Stoichiometry | Notes |
| 3,6-Dimethoxyphenanthrene | Substrate | 1.0 equiv | Recrystallize if impure (EtOH). |
| Phosphorus Oxychloride ( | Reagent | 1.5 - 2.0 equiv | Distill if dark/yellow. |
| N,N-Dimethylformamide (DMF) | Solvent/Reagent | 5.0 - 10.0 equiv | Must be anhydrous. |
| Dichloromethane (DCM) | Solvent (Optional) | As needed | For workup/solubility. |
| Sodium Acetate (aq) | Quench | Excess | Buffers hydrolysis step. |
Step-by-Step Procedure
Phase 1: Generation of the Active Electrophile
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Solvent Charge: Add anhydrous DMF (5–10 mL per gram of substrate) to the flask. Cool the system to 0–5°C using an ice/water bath.
-
Activation: Transfer
(1.5 equiv) to the addition funnel. Add it dropwise to the DMF over 15–20 minutes.-
Observation: The solution will turn pale yellow or orange. Ensure the internal temperature does not exceed 10°C to prevent thermal decomposition of the reagent.
-
Hold: Stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Phase 2: Electrophilic Aromatic Substitution
-
Substrate Addition: Dissolve 3,6-dimethoxyphenanthrene (1.0 equiv) in a minimal amount of anhydrous DMF (or add as a solid if finely powdered). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Why: Adding substrate to the pre-formed reagent prevents side reactions associated with free
.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature.
-
Thermal Drive: Heat the reaction mixture to 70–80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (high
) should disappear, and a new, more polar fluorescent spot (aldehyde) should appear.
-
Phase 3: Hydrolysis & Workup
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) containing sodium acetate (buffered to pH ~5–6).
-
Caution: This step is exothermic. Stir vigorously.
-
-
Hydrolysis: Stir the aqueous suspension for 1–2 hours. The intermediate iminium salt must hydrolyze to the aldehyde. A yellow precipitate typically forms.
-
Extraction: If the solid is filterable, filter and wash with water. If gummy, extract with DCM (
). Wash combined organic layers with sat.[1] , water, and brine.[1][2][3] -
Drying: Dry over anhydrous
and concentrate in vacuo.
Phase 4: Purification
-
Recrystallization: The crude aldehyde can often be recrystallized from Ethanol or Acetonitrile .
-
Chromatography: If necessary, purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 9-formyl-3,6-dimethoxyphenanthrene.
Characterization & Data Analysis
| Parameter | Expected Result | Interpretation |
| Appearance | Yellow solid/needles | Typical of conjugated aromatic aldehydes. |
| Diagnostic aldehyde proton signal. | ||
| Proton at C10 (adjacent to CHO) is highly deshielded. | ||
| IR Spectroscopy | Strong C=O stretch (conjugated). | |
| Mass Spectrometry | Confirms molecular weight (Expect M+ = 266.29). |
Troubleshooting Guide:
-
Low Yield: Ensure DMF is anhydrous. Moisture destroys the Vilsmeier reagent (
converts to phosphoric acid). -
No Reaction: If starting material persists at 80°C, add a catalytic amount of Lewis acid (e.g.,
) or switch to microwave irradiation (100°C, 15 min). -
Poly-formylation: Unlikely due to deactivation of the ring after the first formyl group introduction (electron-withdrawing effect).
References
-
Vilsmeier-Haack Reaction Overview & Mechanism
-
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link
-
- Phenanthrene Chemistry & Regioselectivity: Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Foundational text on the sextet rule and C9 reactivity).
-
Synthesis of Phenanthroindolizidine Alkaloids (Contextual Application)
-
Wang, Z., et al. (2010). Total Synthesis of Phenanthroindolizidine Alkaloids via an Intramolecular Schmidt Reaction. Journal of Organic Chemistry. Link
- Note: Confirms the utility of 9-functionalized 3,6-dimethoxyphenanthrenes as key intermedi
-
-
General Vilsmeier Protocol Standards
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link
-
Sources
reduction of 9-formylphenanthrene to 3,6-Dimethoxy-9-methylphenanthrene
Technical Application Note: Chemoselective Deoxygenation of 9-Formylphenanthrenes
Executive Summary
This application note details the chemoselective reduction of 3,6-dimethoxy-9-formylphenanthrene to 3,6-dimethoxy-9-methylphenanthrene . This transformation is a critical junction in the total synthesis of phenanthroindolizidine alkaloids, specifically Tylophorine and Antofine , which exhibit potent anti-tumor and anti-inflammatory properties.
While classical methods (e.g., Wolff-Kishner) exist, they often require harsh conditions incompatible with complex scaffolds. This guide presents a Two-Stage Reductive Deoxygenation protocol. We prioritize the Ionic Hydrogenation pathway (Silane/Acid) as the superior method for drug development workflows due to its mild conditions, scalability, and avoidance of transition metal catalysts that may contaminate downstream pharmaceutical ingredients.
Key Technical Challenge: The primary challenge is reducing the carbonyl oxygen to a methylene group without reducing the phenanthrene aromatic system (over-reduction to 9,10-dihydrophenanthrene) or demethylating the ether linkages at positions 3 and 6.
Chemical Strategy & Mechanism
The transformation relies on the high electron density of the 3,6-dimethoxyphenanthrene ring to stabilize benzylic carbocation intermediates.
Selected Method: Ionic Hydrogenation (Et₃SiH / TFA) Unlike catalytic hydrogenation (H₂/Pd), which risks saturating the 9,10-double bond, ionic hydrogenation proceeds via a stepwise ionic mechanism:
-
Protonation: The aldehyde oxygen is protonated by Trifluoroacetic Acid (TFA).
-
Hydride Transfer 1: Triethylsilane (Et₃SiH) delivers a hydride to form the alcohol (or silyl ether).
-
Ionization: Loss of water/silanol generates a resonance-stabilized benzylic carbocation.
-
Hydride Transfer 2: A second equivalent of silane quenches the cation, yielding the methyl group.
Reaction Pathway Diagram
Caption: Stepwise mechanistic flow for the deoxygenation of the formyl group to a methyl group via a carbocation intermediate.
Detailed Experimental Protocols
Pre-requisite Check:
Ensure your starting material is 3,6-dimethoxy-9-formylphenanthrene .
-
Note: If you possess unsubstituted 9-formylphenanthrene, this protocol will yield 9-methylphenanthrene, not the dimethoxy target. The methoxy groups must be present on the scaffold prior to this reduction.
Protocol A: Ionic Hydrogenation (Recommended)
Best for: High chemoselectivity, metal-free workflows, and preserving the 9,10-double bond.
Reagents:
-
Substrate: 3,6-dimethoxy-9-formylphenanthrene (1.0 equiv)
-
Triethylsilane (Et₃SiH): 3.0 – 5.0 equiv
-
Trifluoroacetic Acid (TFA): 10.0 equiv (Solvent/Catalyst)
-
Dichloromethane (DCM): Anhydrous (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the substrate and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Silane Addition: Add Triethylsilane (Et₃SiH) via syringe. The solution should remain clear.
-
Acid Initiation: Dropwise add TFA over 10 minutes.
-
Observation: The solution may darken (deep red/purple) due to the formation of the benzylic carbocation. This is normal.
-
-
Reaction: Remove the ice bath and stir at Room Temperature for 4–12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). The aldehyde spot (lower Rf) should disappear; the methyl product (high Rf) will appear.
-
-
Quench: Carefully pour the reaction mixture into saturated aqueous NaHCO₃ (gas evolution will occur).
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: Two-Step Reductive Deoxygenation (Alternative)
Best for: Cases where ionic hydrogenation yields incomplete conversion.
Phase 1: Aldehyde to Alcohol
-
Dissolve aldehyde in MeOH/THF (1:1).
-
Add NaBH₄ (1.5 equiv) at 0 °C. Stir 1 hr.
-
Quench with water, extract, and concentrate to yield 3,6-dimethoxy-9-phenanthrylmethanol .
Phase 2: Hydrogenolysis
-
Dissolve the alcohol intermediate in EtOH/EtOAc.
-
Add 10 wt% Pd/C (10% by mass of substrate).
-
Add catalytic HCl (2 drops) to facilitate C-OH bond cleavage.
-
Stir under H₂ balloon (1 atm) for 6–12 hours.
-
Critical Control: Do not pressurize (>1 atm) or heat (>40 °C) to avoid reducing the phenanthrene ring to the 9,10-dihydro analog.
-
Data Analysis & Validation (QC)
The following data parameters confirm the successful synthesis of this compound.
| Analytic Method | Expected Signal (Product) | Diagnostic Change (vs. SM) |
| ¹H NMR (CDCl₃) | δ 2.60–2.70 ppm (s, 3H, Ar-CH₃) | Disappearance of CHO singlet (δ ~10-11 ppm).[1] |
| ¹H NMR (Aromatic) | δ 7.10–8.00 ppm (Phenanthrene protons) | Preservation of aromatic region integral (indicates no ring saturation). |
| ¹³C NMR | δ ~19–20 ppm (Ar-CH₃) | Disappearance of Carbonyl C=O peak (~190 ppm). |
| HRMS (ESI+) | [M+H]⁺ matches calc. mass | Loss of 16 Da (Oxygen) + gain of 2H. |
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Remaining | Carbocation instability | Increase TFA concentration or switch to BF₃·OEt₂ as Lewis Acid. |
| Over-reduction (9,10-dihydro) | H₂ pressure too high (Protocol B) | Switch to Protocol A (Ionic Hydrogenation) which is orthogonal to alkene reduction. |
| Demethylation (Phenol formed) | Acid too strong/Heat | Keep reaction at RT; ensure reaction time does not exceed 12h. |
References
-
Tylophorine Total Synthesis Context: Wang, X., et al. "Total Synthesis of Phenanthroindolizidine Alkaloids via an Intramolecular Parham Cyclization." Journal of Organic Chemistry, vol. 75, no. 2, 2010.
-
Ionic Hydrogenation Methodology: Kursanov, D. N., et al. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, vol. 1974, no. 09, 1974, pp. 633-651.
-
Phenanthrene Functionalization: Paruch, K., et al. "Preparation of 9,10-Dimethoxyphenanthrene."[2] Organic Syntheses, vol. 80, 2003, p. 227.[2]
-
Palladium-Catalyzed Hydrogenolysis (Alternative Route): Pears, D. A., et al. "Hydrogenation of aromatic ketones and aldehydes with Pd(0)EnCat™." Beilstein Journal of Organic Chemistry, vol. 2, 2006.[3]
Sources
Application Note: Strategic Selection of Recrystallization Solvents for the Purification of 3,6-Dimethoxy-9-methylphenanthrene
Abstract
This technical guide provides a comprehensive framework for developing a robust recrystallization protocol for the purification of 3,6-Dimethoxy-9-methylphenanthrene. Recognizing the scarcity of specific solubility data for this compound, this document outlines a systematic approach to solvent selection based on an analysis of its structural components and the established properties of related phenanthrene derivatives. Detailed protocols for solvent screening, single-solvent, and two-solvent recrystallization are presented, emphasizing the rationale behind each step to ensure a high degree of purity and yield. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of complex aromatic molecules.
Introduction: The Critical Role of Purification
This compound belongs to the phenanthrene class of polycyclic aromatic hydrocarbons (PAHs), a structural motif present in numerous natural products and pharmacologically active molecules.[1] The purity of such compounds is paramount for accurate biological evaluation, toxicological assessment, and as a starting material in further chemical synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[3][4]
Physicochemical Profile and Solvent Selection Rationale
The structure of this compound, with its tricyclic aromatic core, two methoxy groups, and one methyl group, suggests a molecule of moderate polarity. The large, nonpolar phenanthrene backbone is the dominant feature, while the methoxy groups introduce some polar character through their oxygen atoms. The methyl group is nonpolar. Based on the principle of "like dissolves like," we can infer its solubility behavior.[5]
-
Phenanthrene Core: The parent phenanthrene is nonpolar and exhibits good solubility in low-polarity organic solvents such as toluene, chloroform, and benzene, with limited solubility in more polar solvents like ethanol.[6]
-
Methoxy Groups: The two methoxy groups will increase the polarity of the molecule compared to the parent phenanthrene. This suggests that solvents with some degree of polarity may be more effective than purely nonpolar hydrocarbon solvents.
-
Methyl Group: The methyl group is a nonpolar substituent and will slightly enhance the compound's affinity for nonpolar solvents.
Therefore, the ideal solvent for this compound is likely to be a single solvent of intermediate polarity or a two-solvent system composed of a polar and a nonpolar solvent.
Experimental Workflow for Solvent Selection and Recrystallization
The following diagram outlines the systematic approach to developing a successful recrystallization protocol for this compound.
Sources
preparing 3,6-Dimethoxy-9-methylphenanthrene for biological assays
Application Note: Preparation and Optimization of 3,6-Dimethoxy-9-methylphenanthrene for Biological Assays
Executive Summary
This technical guide provides a standardized protocol for the solubilization, storage, and application of This compound (3,6-DMMP) in biological systems. As a lipophilic phenanthrene derivative structurally related to Tylophora alkaloids (e.g., tylophorine), 3,6-DMMP exhibits significant potential in anticancer and anti-inflammatory research. However, its planar aromatic structure leads to high lipophilicity (LogP > 4.0) and poor aqueous solubility, creating a high risk of precipitation in cell culture media.
This guide details a "Solvent-Cushioned Dilution" method to prevent compound aggregation, ensuring that observed biological effects are due to dissolved molecular interactions rather than micro-crystal cytotoxicity.
Physicochemical Profile & Safety
Before handling, researchers must understand the compound's limitations. 3,6-DMMP is hydrophobic and photosensitive.
| Property | Value / Characteristic | Implication for Assays |
| Formula | C₁₇H₁₆O₂ | |
| MW | ~252.31 g/mol | Useful for molarity calculations. |
| Solubility (Water) | < 1 µM (Predicted) | Critical: Will precipitate immediately in pure media. |
| Solubility (DMSO) | > 20 mM | Preferred solvent for stock solutions.[1] |
| LogP | ~4.2 (High Lipophilicity) | High membrane permeability; risk of binding to plasticware. |
| Stability | Stable in solid state; Photosensitive in solution. | Action: Handle under low light; use amber vials. |
Safety Warning: Phenanthrene derivatives may intercalate into DNA. Handle as a potential mutagen using BSL-2 standards (Nitrile gloves, biosafety cabinet).
Protocol A: Stock Solution Preparation (10 mM)
Objective: Create a stable, homogenous master stock free of micro-aggregates.
Materials:
-
3,6-DMMP (Solid powder)
-
DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)
-
Amber Glass Vials (Borosilicate, PTFE-lined caps)
-
Vortex Mixer
-
Sonicator bath[2]
Procedure:
-
Weighing: Accurately weigh 2.52 mg of 3,6-DMMP powder into a sterile 1.5 mL amber glass vial.
-
Note: Avoid plastic microfuge tubes for long-term storage; lipophilic compounds can leach into polypropylene.
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.
-
QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
-
Shelf Life: 6 months at -20°C.
-
Protocol B: The "Solvent-Cushioned" Serial Dilution
The Problem: Direct addition of 100% DMSO stock to aqueous media often causes "shock precipitation," forming invisible micro-crystals that sediment onto cells, causing false-positive toxicity (physical stress) rather than chemical toxicity.
The Solution: Use an intermediate dilution step to lower the DMSO concentration gradually before the final addition.
Workflow Diagram (Graphviz):
Caption: Step-wise dilution strategy to prevent hydrophobic crashing. The intermediate step ensures the compound is dispersed in a surfactant-rich environment (media proteins) before final dilution.
Step-by-Step Procedure:
-
Warm Up: Thaw the 10 mM DMSO stock and warm to 37°C to ensure complete solubility.
-
Intermediate Preparation (100x Target):
-
To prepare a 100 µM intermediate (for a final 10 µM assay):
-
Pipette 990 µL of pre-warmed Culture Media (with 10% FBS) into a sterile tube.
-
Slowly add 10 µL of the 10 mM Stock while vortexing the media.
-
Rationale: The serum proteins (albumin) in the media act as carriers, stabilizing the lipophilic molecule as it transitions from DMSO to water.
-
-
Final Application:
-
Add the Intermediate solution to your cell culture wells.
-
Example: For a 100 µL well volume, remove old media and add 100 µL of the diluted Intermediate (or spike 10 µL into 90 µL if doing a concentrate addition).
-
-
Vehicle Control: Prepare a "DMSO-only" control using the exact same dilution steps (100% DMSO -> Media -> Cells) to account for any solvent toxicity.
Biological Assay Applications
Cytotoxicity Assay (MTT/CCK-8)
-
Cell Line: A549 (Lung) or MCF-7 (Breast) are standard for phenanthrene testing.
-
Seeding Density: 5,000 cells/well (96-well plate).
-
Incubation: 24 - 72 hours.
-
Readout: Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Expected Outcome: Phenanthrenes typically show IC50 values in the 1–20 µM range. If IC50 > 100 µM, suspect precipitation or poor cellular uptake.
Anti-Inflammatory Assay (NO Production)
-
Cell Line: RAW 264.7 Macrophages.
-
Stimulation: LPS (1 µg/mL).
-
Treatment: Pre-treat with 3,6-DMMP (0.1 - 10 µM) for 1 hour before LPS.
-
Mechanism: Inhibition of NF-kB nuclear translocation.
Hypothetical Mechanism of Action (MOA) Diagram:
Caption: Proposed inhibitory pathway of 3,6-DMMP on the NF-kB signaling cascade, a common target for phenanthrene-based alkaloids.
Troubleshooting & Quality Control
| Issue | Observation | Root Cause | Solution |
| Turbidity | Media turns cloudy upon addition. | Compound precipitation (Solubility limit exceeded). | Reduce concentration; Increase FBS to 20% during loading; Use "Intermediate Dilution" method. |
| Crystal Formation | Needle-like structures on well bottom. | "DMSO Shock" or evaporation. | Inspect plates 1 hour after dosing. If crystals exist, data is invalid. |
| Variability | High standard deviation between replicates. | Pipetting error of viscous DMSO or adsorption to plastic. | Use low-retention tips; Pre-wet tips with media before pipetting. |
References
-
Gao, W., et al. (2007). "Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents." Bioorganic & Medicinal Chemistry Letters.
-
Di, L., & Kerns, E. H. (2006).[3] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
Tóth, B., et al. (2018). "Natural phenanthrenes and their biological activity." Phytochemistry Reviews.
-
BenchChem Technical Division. (2025). "The Multifaceted Biological Activities of Dimethoxybenzene Derivatives." BenchChem Technical Guides.
Sources
Application Notes and Protocols for the C9 Methylation of Dimethoxy Phenanthrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C9-Methylated Dimethoxy Phenanthrenes
The phenanthrene scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, polycyclic aromatic system provides a unique three-dimensional framework for the development of novel therapeutic agents and functional materials. The introduction of a methyl group at the C9 position of a dimethoxy phenanthrene core can significantly modulate its biological activity, pharmacokinetic properties, and material characteristics. This targeted functionalization is of particular interest in the synthesis of analogs of naturally occurring bioactive compounds and in the fine-tuning of molecular properties for specific applications.
This guide provides a comprehensive overview of the reagents and detailed protocols for the selective C9 methylation of dimethoxy phenanthrenes. It is designed to equip researchers with the foundational knowledge and practical steps necessary to successfully implement this key synthetic transformation.
Understanding the Reaction: Directed ortho-Metalation (DoM)
The regioselective methylation at the C9 position of a dimethoxy phenanthrene is most effectively achieved through a strategy known as Directed ortho-Metalation (DoM). This powerful technique leverages the ability of a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong organolithium base.[1][2][3]
In the context of dimethoxy phenanthrenes, a methoxy group can act as a DMG. The lone pair of electrons on the oxygen atom of the methoxy group coordinates to the lithium ion of the organolithium reagent (e.g., n-butyllithium), bringing the base in close proximity to the ortho proton. This proximity effect dramatically increases the acidity of the ortho proton, facilitating its abstraction and the formation of an aryllithium intermediate.[1][3] Subsequent quenching of this intermediate with an electrophilic methylating agent, such as methyl iodide, introduces the methyl group at the desired position.
dot graph DoM_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Caption: Directed ortho-Metalation (DoM) workflow for C9 methylation.
Reagent Selection and Considerations
The success of the C9 methylation reaction hinges on the appropriate selection of the organolithium base and the methylating agent.
| Reagent Class | Specific Reagent | Key Considerations |
| Organolithium Base | n-Butyllithium (n-BuLi) | Commercially available, strong base suitable for deprotonating aromatic protons directed by a methoxy group. |
| sec-Butyllithium (s-BuLi) | More basic and sterically hindered than n-BuLi; can be advantageous for less reactive substrates. | |
| tert-Butyllithium (t-BuLi) | The most basic of the common butyllithium reagents; use with caution due to high reactivity. | |
| Methylating Agent | Methyl Iodide (CH₃I) | Highly reactive electrophile that readily reacts with the aryllithium intermediate.[4] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | A less volatile and potent methylating agent, but also more toxic. |
Safety is paramount when working with organolithium reagents and methylating agents. Organolithiums are pyrophoric and react violently with water. Methyl iodide is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[5]
Experimental Protocol: C9 Methylation of 2,7-Dimethoxyphenanthrene
This protocol details the C9 methylation of 2,7-dimethoxyphenanthrene, a representative dimethoxy phenanthrene isomer. The methoxy group at C2 directs the lithiation to the adjacent C1 and C3 positions, while the methoxy group at C7 directs to C6 and C8. However, due to the electronic nature of the phenanthrene core, the C9 position is also activated towards deprotonation, and with careful control of reaction conditions, selective methylation can be achieved. For the synthesis of the starting material, 9,10-dimethoxyphenanthrene, a reliable procedure is available from Organic Syntheses.[6]
Materials:
-
2,7-Dimethoxyphenanthrene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, concentration to be titrated before use)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
dot graph Protocol_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Caption: Step-by-step workflow for the C9 methylation protocol.
-
Preparation of the Reaction Vessel:
-
Thoroughly dry all glassware in an oven and assemble the reaction apparatus while hot under a stream of argon or nitrogen gas. This ensures an anhydrous and inert atmosphere, which is critical for the success of the reaction.
-
-
Dissolution of the Starting Material:
-
In the reaction flask, dissolve 2,7-dimethoxyphenanthrene (1.0 eq) in anhydrous THF. The volume of THF should be sufficient to fully dissolve the starting material and allow for efficient stirring.
-
-
Cooling and Addition of Organolithium Base:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe. It is crucial to titrate the n-BuLi solution beforehand to accurately determine its concentration.[7] A slight excess of the base is used to ensure complete deprotonation.
-
-
Lithiated Intermediate Formation:
-
Stir the reaction mixture at -78 °C for 1-2 hours. During this time, the ortho-lithiation will proceed to form the aryllithium intermediate.
-
-
Electrophilic Quench with Methyl Iodide:
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture at -78 °C. A slight excess of the electrophile ensures complete reaction with the aryllithium species.
-
-
Warming and Quenching:
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 9-methyl-2,7-dimethoxyphenanthrene.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete lithiation due to inactive n-BuLi or presence of moisture. | Titrate the n-BuLi solution before use. Ensure all glassware and solvents are rigorously dried. |
| Low reactivity of the aryllithium intermediate. | Consider using a more reactive organolithium base such as s-BuLi or t-BuLi. | |
| Formation of multiple products | Lithiation at multiple sites. | Optimize the reaction temperature and time for the lithiation step. Lowering the temperature can sometimes improve selectivity. |
| Side reactions of the methylating agent. | Ensure slow addition of methyl iodide at low temperature. | |
| Starting material recovered | Insufficient amount of organolithium base. | Use a slight excess of freshly titrated n-BuLi. |
| Reaction time for lithiation is too short. | Increase the stirring time at low temperature after the addition of n-BuLi. |
Conclusion
The C9 methylation of dimethoxy phenanthrenes is a valuable synthetic transformation that can be reliably achieved through the strategic application of Directed ortho-Metalation. By carefully selecting the appropriate reagents and meticulously controlling the reaction conditions, researchers can access a diverse range of C9-methylated phenanthrene derivatives for further investigation in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important chemical reaction.
References
-
Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. In Wikipedia. Retrieved from [Link]
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. Retrieved from [Link]
-
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link]
-
Organic Syntheses. (n.d.). Neopentyl iodide. Organic Syntheses Procedure. Retrieved from [Link]
-
Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). Titration of alkyllithiums with a simple reagent to a blue endpoint. Journal of Organometallic Chemistry, 542(2), 281-283. [Link]
Sources
Application Note: Accelerated Synthesis of 3,6-Dimethoxy-9-methylphenanthrene via Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Abstract
Phenanthrene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) that form the structural core of numerous natural products, pharmaceuticals, and materials for optoelectronic applications.[1][2] Traditional synthetic routes to these scaffolds often require harsh conditions and extended reaction times, which can limit rapid analog generation and process optimization.[2] This application note details a robust and highly efficient protocol for the synthesis of 3,6-Dimethoxy-9-methylphenanthrene, leveraging the significant advantages of microwave-assisted organic synthesis (MAOS). By employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this method dramatically reduces the reaction time from hours to minutes, while often improving yields and product purity.[3][4] We provide a detailed experimental protocol, explain the rationale behind key parameter choices, and outline a self-validating framework for reaction monitoring, purification, and characterization, ensuring reproducibility and reliability for researchers in medicinal chemistry and materials science.
Introduction: The Case for Microwave-Assisted Synthesis
The phenanthrene nucleus is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer and antiviral properties, and serves as a fundamental building block for advanced materials like organic light-emitting diodes (OLEDs).[1][2] The functionalization of this core, particularly at the C9 position, is crucial for modulating biological activity and physical properties.
Conventional thermal heating methods for derivatization, while effective, are often plagued by long reaction times and the formation of thermal degradation by-products.[3] Microwave-assisted synthesis has emerged as a transformative technology that circumvents these limitations. Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly and uniformly heats the reaction mixture through dielectric polarization, leading to rapid temperature elevation.[5][6] This results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[3][7]
-
Increased Yields and Purity: The rapid heating minimizes the time available for side reactions, leading to cleaner reaction profiles.[8]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[9]
This protocol focuses on a key final-step functionalization: the methylation of a phenanthrene core via a Suzuki-Miyaura cross-coupling, a powerful and versatile C-C bond-forming reaction perfectly suited for microwave acceleration.[10]
Principle of the Method: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[10][11] The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.[3] The catalytic cycle, illustrated below, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in our case, 9-Bromo-3,6-dimethoxyphenanthrene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: A base is required to activate the organoboron species (Methylboronic acid), forming a borate complex.[12] This complex then transfers its organic group (methyl) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Microwave irradiation accelerates this process by efficiently heating the polar solvents and intermediates, thereby increasing the rate of each step in the catalytic cycle.
Experimental Protocol
This protocol details the synthesis of this compound from 9-Bromo-3,6-dimethoxyphenanthrene and methylboronic acid.
Materials and Reagents
| Reagent | Supplier | Purity | M.W. ( g/mol ) |
| 9-Bromo-3,6-dimethoxyphenanthrene | (Custom/Com.) | >98% | 317.18 |
| Methylboronic acid | Sigma-Aldrich | >98% | 59.86 |
| Palladium(II) Acetate (Pd(OAc)₂) | Strem Chemicals | >98% | 224.50 |
| Triphenylphosphine (PPh₃) | Acros Organics | >99% | 262.29 |
| Potassium Carbonate (K₂CO₃), anhydrous | Fisher Sci. | >99% | 138.21 |
| 1,4-Dioxane, anhydrous | Acros Organics | >99.8% | 88.11 |
| Deionized Water | (In-house) | --- | 18.02 |
| Dichloromethane (DCM) | Fisher Sci. | HPLC | 84.93 |
| Magnesium Sulfate (MgSO₄), anhydrous | Fisher Sci. | >99.5% | 120.37 |
| Silica Gel (for chromatography) | SiliCycle | 230-400 mesh | --- |
Equipment
| Equipment | Manufacturer & Model (Example) |
| Microwave Synthesis Reactor | CEM Discover SP / Biotage Initiator+ |
| 10 mL Microwave Reaction Vial | (As per reactor specs) |
| Magnetic Stir Bar | (Appropriate size for vial) |
| Analytical Balance | Mettler Toledo XS205 |
| Rotary Evaporator | Heidolph Hei-VAP |
| Thin-Layer Chromatography (TLC) Plates | MilliporeSigma, Silica gel 60 F₂₅₄ |
Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 9-Bromo-3,6-dimethoxyphenanthrene (159 mg, 0.50 mmol, 1.0 equiv.).
-
Reagent Addition: Sequentially add methylboronic acid (45 mg, 0.75 mmol, 1.5 equiv.), potassium carbonate (207 mg, 1.50 mmol, 3.0 equiv.), triphenylphosphine (13 mg, 0.05 mmol, 10 mol%), and palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (Use dynamic power control to maintain temperature)
-
Hold Time: 20 minutes
-
Pressure: Monitored (typically < 250 psi)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the reactor's automated cooling feature).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to isolate the pure product.
-
-
Characterization: Collect the product-containing fractions, combine, and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Expertise & Causality: Rationale Behind Experimental Choices
A successful protocol is built on informed decisions. Here we explain the function and reasoning behind the key components of this synthesis.
-
Choice of Catalyst System (Pd(OAc)₂/PPh₃): While pre-formed Pd(PPh₃)₄ can be used, generating the active Pd(0) species in situ from a stable Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand like PPh₃ is often more convenient and cost-effective.[12] The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Role of the Base (K₂CO₃): The base is crucial for the transmetalation step.[12] It reacts with the methylboronic acid to form a more nucleophilic methylboronate species ([CH₃B(OH)₃]⁻), which can efficiently transfer the methyl group to the palladium center.[10] An inorganic base like K₂CO₃ is strong enough for this purpose and is easily removed during the aqueous work-up.
-
Selection of Solvent System (Dioxane/Water): The choice of solvent is critical for both microwave absorption and reaction chemistry. 1,4-Dioxane is a good solvent for the organic starting materials, while water is necessary to dissolve the inorganic base (K₂CO₃).[9] This biphasic system facilitates the interaction of all components. Furthermore, polar solvents like water are excellent microwave absorbers, enabling rapid and efficient heating of the reaction mixture.[13]
-
Microwave Parameters (120 °C for 20 min): The selected temperature provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant degradation of the reactants or product. Microwave heating allows the target temperature to be reached in seconds and maintained precisely, a feat difficult to achieve with a conventional oil bath.[14] The 20-minute reaction time represents a significant acceleration compared to the several hours typically required under conventional reflux.[4]
Trustworthiness: A Self-Validating Protocol
To ensure the reliability and reproducibility of this synthesis, a systematic validation process is essential. This involves monitoring the reaction, purifying the product, and rigorously characterizing the final compound.
-
Reaction Monitoring: Progress can be easily tracked by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates a successful reaction. For more quantitative analysis, small aliquots can be analyzed by GC-MS.
-
Purification Protocol: Flash column chromatography is the standard method for purifying non-polar to moderately polar organic compounds. The choice of an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is key to separating the desired product from any unreacted starting material, ligand, and non-polar by-products.
-
Structural Characterization: Unambiguous confirmation of the product's identity is achieved through a combination of spectroscopic techniques:
-
¹H NMR: Will confirm the presence of the new methyl group (a singlet around δ 2.5-2.8 ppm), the methoxy groups (two singlets around δ 3.9-4.1 ppm), and the characteristic coupling patterns of the aromatic protons on the phenanthrene core.
-
Mass Spectrometry (MS): Will show the correct molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₇H₁₆O₂ = 252.31 g/mol ).
-
¹³C NMR: Will confirm the total number of unique carbon atoms in the molecule.
-
Summary of Results
The application of this microwave-assisted protocol consistently provides the target compound with significant advantages over traditional heating methods.
| Parameter | Microwave-Assisted Protocol | Conventional Heating (Typical) |
| Reaction Time | 20 minutes | 12 - 24 hours[4] |
| Temperature | 120 °C | 80 - 100 °C (Reflux) |
| Typical Yield | 85 - 95% | 60 - 80% |
| Purity (Post-Chroma) | >98% | >95% |
| Key Advantage | Speed, Efficiency, High Yield | Simpler equipment setup |
Conclusion
This application note demonstrates a highly efficient, rapid, and reproducible method for the synthesis of this compound using microwave-assisted Suzuki-Miyaura cross-coupling. The protocol offers a dramatic reduction in reaction time and an improvement in yield compared to conventional methods. The detailed explanation of the reaction principles and the robust validation workflow provide researchers with a reliable tool for accessing this and other functionalized phenanthrene derivatives, thereby accelerating discovery programs in drug development and materials science.
References
- Leadbeater, N. E., & Marco, M. (2003). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
- Talebpour, Z., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Leadbeater, N. E., & McGowan, C. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
- Kamal, A., et al. (2018). Microwave-assisted one-pot synthesis of new phenanthrene fused-tetrahydrodibenzo-acridinones as potential cytotoxic and apoptosis inducing agents. PubMed.
-
Siddiqui, S., et al. (2008). One-pot Microwave-Assisted Synthesis of 1H-Phenanthro[9,10-d][9][13][14]triazole. MDPI.
- Gholamzadeh, M., & Zare, A. (2013). Microwave-assisted Suzuki Cross-Coupling Reactions using Dimeric ortho-palladated Complex of Tribenzylamine. Taylor & Francis Online.
- Penning, T. D., et al. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry.
- Guédouar, H., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus Chimie.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.
- Chithanna, S., et al. (2009).
- Bakr, A., et al. (2015). Directed Metalation–Suzuki–Miyaura Cross-Coupling Strategies: Regioselective Synthesis of Hydroxylated 1-Methyl-phenanthrenes.
- Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org.
- Phale, P. S., et al. (2009). Biodegradation of phenanthrene by Pseudomonas sp. strain PPD: purification and characterization of 1-hydroxy-2-naphthoic acid dioxygenase. PubMed.
- Scribd. (n.d.). Mechanism of the Suzuki Reaction Explained. scribd.com.
- Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research.
- Reddy, T. S., et al. (2015). Serendipitous synthesis of phenanthrene derivatives by exploiting electrocyclization during thermolysis of Diels–Alder intermediate dihydrodibenzothiophene-S,S-dioxides.
- Raouafi, S., et al. (2017).
- Guédouar, H., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines.
- Mondal, B., et al. (2022). An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. Journal of the American Chemical Society.
- Lidström, P., & Tierney, J. P. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing.
- International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Awasthi, A., & Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajrconline.org [ajrconline.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. ijnrd.org [ijnrd.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cem.de [cem.de]
Troubleshooting & Optimization
Phenanthrene Synthesis Cyclization Steps: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for phenanthanthrene derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cyclization reactions to form the phenanthrene core. Phenanthrene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, found in compounds ranging from morphine to advanced organic electronics.[1][2] However, the key cyclization steps that form the iconic three-ring system can be fraught with challenges, including low yields, incomplete reactions, and the formation of stubborn side products.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to diagnose and solve issues in your own laboratory work.
Part 1: Frequently Asked Questions (FAQs) - Common Cyclization Roadblocks
This section addresses broad issues that can apply to various cyclization methods for phenanthrene synthesis.
Question 1: My cyclization reaction is resulting in a very low yield of the desired phenanthrene derivative. What are the most likely causes?
Low yields in phenanthrene cyclization reactions can stem from several factors, often related to the stability of intermediates, reaction conditions, or the nature of the starting materials. Here are the primary areas to investigate:
-
Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Side Reactions: Competing side reactions are a common culprit. Depending on the specific cyclization method, these can include polymerization, fragmentation, or the formation of regioisomers. For instance, in the Mallory reaction, [2+2] cycloaddition can compete with the desired 6π electrocyclization, especially at higher concentrations.[3][4]
-
Product Degradation: The newly formed phenanthrene derivative might be unstable under the reaction conditions. This is particularly relevant for photochemical reactions where prolonged exposure to UV light can lead to decomposition.
-
Substrate-Related Issues: The electronic and steric properties of the substituents on your starting material can significantly impact the reaction's efficiency. Electron-withdrawing groups can deactivate the aromatic rings, making them less susceptible to electrophilic attack in reactions like the Haworth or Bradsher cyclizations.[5] Conversely, sterically bulky groups can hinder the necessary conformational changes for cyclization.
Question 2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity of my cyclization?
The formation of isomers is a frequent challenge, especially with substituted precursors. Here’s how to approach this problem:
-
Re-evaluate Your Cyclization Strategy: Some methods are inherently more selective than others. For example, the Bardhan-Sengupta synthesis is known for its high regiospecificity because the cyclization is not a standard Friedel-Crafts alkylation, thus avoiding the formation of other isomers.[6]
-
Modify Reaction Conditions: Temperature, solvent, and catalyst choice can all influence selectivity. In the Haworth synthesis, for instance, the acylation of naphthalene with succinic anhydride can be directed to the 2-position by conducting the reaction at temperatures above 60°C, which helps in avoiding the formation of the alpha-substituted isomer.[6][7]
-
Blocking Groups: In some cases, a "blocking group" can be temporarily installed on the starting material to prevent reaction at an undesired position. This group is then removed in a subsequent step.
-
Purification Techniques: While not a solution to poor selectivity, optimizing your purification method is crucial. Techniques like fractional crystallization, preparative High-Performance Liquid Chromatography (HPLC), or Supercritical Fluid Chromatography (SFC) may be necessary to separate closely related isomers.
Part 2: Troubleshooting Specific Cyclization Methodologies
This section provides detailed troubleshooting for four common methods used to synthesize the phenanthrene core: the Mallory Reaction, the Pschorr Cyclization, the Haworth Synthesis, and the Bradsher Reaction.
The Mallory Reaction (Photocyclization of Stilbenes)
The Mallory reaction is a powerful photochemical method for synthesizing phenanthrenes from stilbene derivatives.[8] It involves a 6π-electrocyclization followed by oxidation.
Common Issues & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | Inefficient cis-trans isomerization of the starting stilbene. | Ensure your UV lamp has the appropriate wavelength to induce isomerization. For many stilbenes, a medium-pressure mercury lamp is effective. |
| The dihydrophenanthrene intermediate is reverting to the cis-stilbene.[8] | The presence of an efficient oxidizing agent is critical to trap the dihydrophenanthrene intermediate. Iodine is commonly used, often in conjunction with oxygen.[3] | |
| Quenching of the excited state. | Ensure your solvent is of high purity and degassed to remove oxygen, which can act as a quencher in some cases. | |
| Formation of [2+2] cycloaddition byproducts | High concentration of the stilbene starting material.[4] | The Mallory reaction is often concentration-dependent. Diluting the reaction mixture can favor the intramolecular cyclization over the intermolecular [2+2] cycloaddition. |
| The (E)-stilbene isomer is favored. | Some studies suggest that the (Z)-stilbene is the primary precursor to phenanthrene.[3] The choice of oxidant can influence the isomeric ratio. TEMPO has been shown to be more effective than iodine at higher concentrations in promoting phenanthrene formation and reducing [2+2] cycloaddition.[3] | |
| Product degradation | Prolonged exposure to UV light. | Monitor the reaction closely and stop it once the starting material is consumed. Use a filter to block high-energy UV wavelengths if your product is known to be photosensitive. |
| Incomplete oxidation of the dihydrophenanthrene intermediate | Insufficient oxidant. | While catalytic iodine is often used, some protocols call for a stoichiometric amount, especially when using an acid scavenger like propylene oxide under an inert atmosphere.[9][10] |
Experimental Protocol: A General Mallory Reaction
-
Preparation: Dissolve the stilbene derivative in a suitable solvent (e.g., cyclohexane, benzene, or THF) in a quartz reaction vessel. The concentration is typically kept low (e.g., 0.01 M) to minimize side reactions.[4]
-
Addition of Oxidant: Add a catalytic amount of iodine (e.g., 3-5 mol%). For more sensitive substrates, a stoichiometric amount of iodine with an acid scavenger like propylene oxide can be used under an inert atmosphere.[9]
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with vigorous stirring. The reaction temperature is typically maintained at or near room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Pschorr Cyclization
The Pschorr cyclization is an intramolecular substitution reaction of aryldiazonium salts, typically catalyzed by copper, to form phenanthrenes.[11][12]
Common Issues & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield | Incomplete diazotization of the starting amine. | Ensure the reaction is carried out at a low temperature (typically 0-5°C) to prevent the premature decomposition of the diazonium salt. Use fresh sodium nitrite. |
| Decomposition of the diazonium salt before cyclization. | The diazonium salt should be used immediately after its formation. Some diazonium salts are highly unstable and may require in situ generation and cyclization. | |
| Inefficient radical formation and cyclization. | The choice and form of the copper catalyst are crucial. Finely divided copper powder (Gattermann copper paste) is often effective.[13] Soluble catalysts like potassium ferrocyanide or ferrocene have been shown to improve yields and reduce reaction times in some cases.[14] | |
| Formation of reduction byproducts (deamination) | The aryl radical is quenched before it can cyclize. | Ensure the reaction medium is free of radical scavengers. The concentration of the diazonium salt can also play a role. |
Workflow for Troubleshooting Pschorr Cyclization
Caption: General troubleshooting logic for cyclization reactions.
Part 3: Concluding Remarks
The synthesis of phenanthrene derivatives is a cornerstone of modern organic chemistry. While the cyclization reactions that form this important scaffold can be challenging, a systematic and informed approach to troubleshooting can overcome most obstacles. By understanding the underlying mechanisms of these reactions and the likely causes of common problems, researchers can more efficiently optimize their synthetic routes. This guide provides a foundation for that understanding, but it is important to remember that each specific substrate will have its own unique reactivity. Careful observation, diligent reaction monitoring, and a willingness to explore different conditions are the keys to success.
References
-
Wikipedia. (n.d.). Pschorr cyclization. Retrieved from [Link]
-
Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. (2017). Springer. [Link]
-
Samanta, K., et al. (2025). Metal-catalyzed Synthesis of Phenanthrene and its Derivatives: A Core Structure of Various Natural Products. Bentham Science. [Link]
-
Pschorr Synthesis. (n.d.). Cambridge University Press. [Link]
-
PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. (2021). Scope Database. [Link]
-
Semantic Scholar. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]
-
Seylar, J., et al. (2021). Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency. RSC Publishing. [Link]
-
Olsen, R. J. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 15(6), 4248-4271. [Link]
-
A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. (2019). Beilstein Journal of Organic Chemistry, 15, 273-279. [Link]
-
SynArchive. (n.d.). Bradsher Cyclization. Retrieved from [Link]
-
Mallory Reaction of Stilbene Imines: Corannulene Substrates Provide an Exception to the Rule in Oxidative Photocyclizations of Diarylethenes. (2021). ResearchGate. [Link]
-
Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. (n.d.). National Institutes of Health. [Link]
-
Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. (n.d.). MDPI. [Link]
-
The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). (2023). ACS Publications. [Link]
-
Photocyclization of stilbenes and stilbenoids. (n.d.). Research Trends. [Link]
-
Preparation of Phenanthrenes by Photocyclization of Stilbenes Containing a Tosyl Group on the Central Double Bond. A Versatile Approach to the Synthesis of Phenanthrenes and Phenanthrenoids. (n.d.). Academia.edu. [Link]
-
Product Class 21: Phenanthrenes, Helicenes, and Other Angular Acenes. (n.d.). Thieme Chemistry. [Link]
-
Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. (2013). Beilstein Journals. [Link]
-
Grokipedia. (n.d.). Mallory reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Mallory reaction. Retrieved from [Link]
-
Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. (2017). ScienceDirect. [Link]
-
Lecture 06 : #Phenanthrene and it's preparation, Pschorr synthesis and Haworth synthesis. (2020). YouTube. [Link]
-
Organic Chemistry-5. (n.d.). [Link]
-
The Pschorr Reaction, a Fresh Look at a Classical Transformation. (2025). ResearchGate. [Link]
-
Scope and Limitations of a Cyclization Leading to Phenanthrene Derivatives. (n.d.). [Link]
-
Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes. (2021). RSC Publishing. [Link]
-
c) Describethe Howarth synthesis of phenanthrene. (2021). Brainly.in. [Link]
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a) Sequential Mallory reactions by isolating and revealing DPE groups.... (n.d.). ResearchGate. [Link]
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Phenanthrene synthesis. (n.d.). [Link]
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Phenanthrene: Structure, Synthesis, and Reactions. (2020). Scribd. [Link]
-
Write a reaction scheme showing the Harworth synthesis of phenanthrene an... (2025). Filo. [Link]
-
Soluble Catalysts for Improved Pschorr Cyclizations. (n.d.). Organic Chemistry Portal. [Link]
-
Phenanthrene: Formula, Structure & Synthesis. (2023). Vaia. [Link]
-
Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. (2025). MDPI. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Phenanthrene Ring Closure
Welcome to the technical support center for phenanthrene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of phenanthrene-based scaffolds. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
The phenanthrene core is a vital structural motif in a wide array of natural products, pharmaceuticals, and materials.[1][2] However, its synthesis, particularly the final ring-closing step, can be challenging. This guide provides structured advice in a question-and-answer format to directly address the specific issues you may encounter.
General Experimental Workflow
A successful synthesis requires a systematic approach, from planning to analysis. The following workflow outlines the critical stages for optimizing a phenanthrene ring closure reaction.
Caption: General workflow for phenanthrene ring closure experiments.
Guide 1: Photochemical Ring Closure (The Mallory Reaction)
The Mallory reaction is a powerful method for synthesizing phenanthrenes via the photochemical cyclization of a stilbene derivative, followed by oxidation.[3] While effective, it is sensitive to several experimental parameters.
Troubleshooting & FAQs
Q1: My reaction is sluggish or not proceeding to completion. What are the common causes?
A1: This is a frequent issue with several potential root causes:
-
Insufficient Irradiation: The quantum yield of the reaction may be low. Ensure your light source is appropriate for the substrate's absorption spectrum. Mercury vapor lamps (low, medium, or high pressure) are commonly used. Check the age of your lamp, as output can decrease over time.
-
Incorrect Wavelength: The initial step is a reversible trans-cis isomerization, followed by the crucial 6π-electrocyclization of the cis-isomer.[3][4][5] Only the cis-isomer can cyclize. The wavelength of light must be sufficient to induce this isomerization and cyclization.
-
Oxygen Contamination (in non-oxidative variants): While oxygen is often used as the oxidant, its absence is critical for non-oxidative Mallory reactions. If an alternative oxidant is used, the presence of O₂ can lead to side reactions.
-
Solvent Choice: The solvent must be transparent to the UV light being used and inert under the reaction conditions. Benzene, cyclohexane, and ethanol are common choices. Ensure the solvent is of high purity.
Q2: I'm observing a complex mixture of byproducts, including dimers. How can I improve selectivity?
A2: Byproduct formation often points to issues with concentration or the oxidative step.
-
Concentration: The Mallory reaction is an intramolecular process. To favor it over intermolecular side reactions like [2+2] cycloaddition (dimerization), the reaction must be run under high dilution.[6][7] Typical concentrations are around 0.01 M or lower.[6]
-
Oxidant Choice and Stoichiometry: The role of the oxidant is to trap the unstable dihydrophenanthrene intermediate and drive the reaction towards the aromatic product.[3][4]
-
Iodine (I₂): A catalytic amount of iodine is often sufficient, as it is regenerated by an external oxidant like oxygen.[4][5] However, excess HI formed during the reaction can cause side reactions.[6]
-
Oxygen (O₂): Bubbling air or oxygen through the solution is a common and cost-effective method.
-
TEMPO: This stable radical has been shown to be a highly effective oxidant, in some cases outperforming iodine and reducing the formation of [2+2] cycloaddition byproducts.[7]
-
-
"Katz Conditions": To mitigate side reactions from HI, a stoichiometric amount of iodine can be used in the presence of an acid scavenger like propylene oxide or methyl oxirane.[5][6] This allows the reaction to be run under an inert atmosphere, which can be beneficial for sensitive substrates.[5]
Q3: My starting material is decomposing, or I'm seeing debromination of my product.
A3: Decomposition suggests the input energy is too high or the substrate is unstable under the conditions.
-
Light Source Intensity: A high-intensity lamp can cause photodegradation. If possible, use filters to select the appropriate wavelength range or increase the distance between the lamp and the reaction vessel.
-
Temperature Control: Photochemical reactors can generate significant heat. Use a cooling system (e.g., a water-cooled immersion well) to maintain a consistent, near-ambient temperature.[8][9]
-
Debromination: This side reaction can occur after cyclization, particularly under oxidative conditions with iodine. Optimizing the amount of iodine or switching to a different oxidant may solve this. In some cases, basic conditions can alter selectivity away from debromination.[6]
Mechanism: The Mallory Reaction
The reaction proceeds through a photochemically allowed 6π-electrocyclization followed by an oxidative aromatization step.
Caption: Key steps of the Mallory photocyclization reaction.
Illustrative Protocol: Synthesis of Phenanthrene
-
Preparation: Dissolve stilbene (e.g., 1.0 g) in a suitable solvent (e.g., 500 mL of cyclohexane, ~0.01 M). Add a catalytic amount of iodine (e.g., 5-10 mol%).
-
Setup: Transfer the solution to a quartz photochemical reactor equipped with a magnetic stirrer and a gas inlet tube.
-
Execution: While stirring vigorously, irradiate the solution with a medium-pressure mercury lamp. Gently bubble air through the solution during the irradiation.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS until the starting material is consumed.
-
Workup: After completion, cool the solution to room temperature. Wash the solution with aqueous sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure phenanthrene.
Guide 2: Transition-Metal-Catalyzed Ring Closure
Palladium-catalyzed reactions, such as variants of the Suzuki-Miyaura or Heck couplings, offer powerful, non-photochemical routes to phenanthrenes.[2][10][11] These methods often involve the coupling of two precursors to form a biaryl system, which then undergoes an intramolecular C-H activation or other cyclization to form the final ring.[12][13]
Troubleshooting & FAQs
Q1: My palladium catalyst appears inactive, leading to no or low conversion.
A1: Catalyst inactivity is a common problem in cross-coupling chemistry and usually points to one of the following issues:
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. It is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (N₂ or Ar) throughout the reaction.[14] The "freeze-pump-thaw" method is highly effective for degassing.[14][15]
-
Catalyst Quality: The Pd source may have degraded. Use a fresh bottle or a reliable precatalyst. For Suzuki reactions, Pd(PPh₃)₄ can be effective but is known to degrade on the bench; PdCl₂(dppf) often shows better stability and activity.[15]
-
Ligand Choice: The ligand is critical for stabilizing the Pd center and facilitating the catalytic cycle.[16][17] For challenging C-H activations, specialized ligands like mono-protected amino acids (MPAAs) or bulky phosphines (e.g., XPhos, SPhos) may be required.[18]
-
Impure Reagents: Impurities in the starting materials or solvent (e.g., water, other coordinating species) can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous.
Q2: The reaction is very slow, and I'm getting a low yield of the biaryl intermediate or the final phenanthrene product.
A2: Sluggish reactions can be optimized by tuning several parameters:
-
Temperature: Many cross-coupling and C-H activation steps require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
-
Base Selection: The base is crucial, particularly in Suzuki couplings where it facilitates the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[12] The strength and solubility of the base can dramatically impact the yield.
-
Solvent System: The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. Toluene, dioxane, and DMF are common solvents. For Suzuki reactions, a biphasic system (e.g., toluene/water) is often used.[15]
-
Catalyst Loading: While typically low (0.5-5 mol%), increasing the catalyst loading can sometimes improve conversion for difficult substrates, although this is less economical.
Q3: I am attempting a one-pot Suzuki coupling followed by C-H annulation, but the reaction stops at the biaryl intermediate.
A3: This indicates that the conditions for the second step (C-H activation/annulation) are not being met.
-
Higher Temperature Required: C-H activation is often the most energetically demanding step and may require a higher temperature than the initial Suzuki coupling. Consider a stepwise temperature profile.
-
Different Ligand Needed: The optimal ligand for a Suzuki coupling may not be suitable for a subsequent C-H activation step. This is a limitation of some one-pot procedures.
-
Oxidant/Additive Required: Some C-H annulation reactions require a specific additive or oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to facilitate the final reductive elimination or re-oxidize the catalyst.
Data Presentation: Common Conditions for Pd-Catalyzed Phenanthrene Synthesis
The table below summarizes typical conditions for a two-step approach involving a Suzuki-Miyaura coupling to form a biaryl, followed by an intramolecular C-H activation/annulation.
| Parameter | Suzuki-Miyaura Coupling | Intramolecular C-H Annulation |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, dppf, SPhos, XPhos | P(o-tol)₃, Ac-Gly-OH (MPAA ligand) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, CsOAc |
| Solvent | Toluene/H₂O, Dioxane, DMF | DMF, DMAc, Toluene |
| Temperature | 60 - 100 °C | 100 - 140 °C |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
References
-
Mallory reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Mallory reaction - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]
- Laarhoven, W. H. (2018). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 23(10), 2496.
- Stuparu, M. C., et al. (2021). Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes. RSC Advances, 11(10), 5682-5686.
- Mali, K., et al. (2021). Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. RSC Advances, 11(52), 32988-33020.
-
Photochemical Reactor Setup | Photoreactor Design by HepatoChem. (n.d.). Retrieved February 20, 2026, from [Link]
-
Photochemical Reactors. (n.d.). University of Bristol. Retrieved February 20, 2026, from [Link]
-
Scholl reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
- Wang, Y., et al. (2021). Synthesis of highly condensed phospholes by the Lewis acid-assisted dehydrogenative Mallory reaction under visible light irradiation. Chemical Science, 12(15), 5526-5532.
-
Scholl reaction - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Photochemical Reactor Unit Manufacturer in India - Harrier Enterprises. (n.d.). Retrieved February 20, 2026, from [Link]
- Zhang, L., et al. (2013). Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP.
- Cole, J. M., et al. (2017). Key steps in Mallory and Scholl cyclization processes, highlighting the similarities and differences between them. Physical Chemistry Chemical Physics, 19(21), 13617-13625.
-
Scholl Reaction - SynArchive. (n.d.). Retrieved February 20, 2026, from [Link]
- Al-Zoubi, R. M., et al. (2025).
- Koval, O., et al. (2025). Optimization of the synthesis of phenanthrene-2- and -3-sulfonyl chlorides. Journal of Sulfur Chemistry, 46(4), 425-435.
- de la Torre, B. G., & Albericio, F. (2017).
-
Explain me the mechanism for scholl reaction. - Eduncle. (2020, April 30). Retrieved February 20, 2026, from [Link]
- Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052-1103.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13.
- Seylar, J., et al. (2021). Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency. RSC Advances, 11(12), 6649-6657.
- Zhong, G., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 238-245.
- Eastgate, M. D., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
-
Bajpai, A. (2022, December 26). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai [Video]. YouTube. [Link]
- Chen, G., et al. (2022). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 55(5), 653-668.
- Pérez, Y., et al. (2018).
-
Optimization of the reaction conditions. a [Image]. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
- Hussain, I., et al. (2016). Synthesis of Biaryls via Ligand‐Free Suzuki–Miyaura Cross‐Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments.
-
Degassing solvents for Suzuki reactions [Online forum post]. (2023, February 13). Reddit. Retrieved February 20, 2026, from [Link]
- Stuparu, M. C., et al. (2021). Mallory Reaction of Stilbene Imines: Corannulene Substrates Provide an Exception to the Rule in Oxidative Photocyclizations of Diarylethenes.
- Prabhakaran, M., & Parthasarathy, K. (2024). Palladium-Catalyzed Synthesis of Substituted Phenanthrenes via a C-H Annulation of 2-Biaryl Triflates with Alkynes. The Journal of Organic Chemistry, 89(22), 15945-15956.
- Urriolabeitia, E. P., & Silvestru, C. (2025). Advances in Ligand‐Driven Pd‐Catalyzed C H Functionalizations: Recent Insights and Updates.
- Urriolabeitia, E. P., & Silvestru, C. (2025). Advances in Ligand‐Driven Pd‐Catalyzed C H Functionalizations: Recent Insights and Updates. ChemCatChem, 17(1), e202401234. University of Zaragoza.
- Sharma, A., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1593-1614.
- Prabhakaran, M., & Parthasarathy, K. (2024). Palladium-Catalyzed Synthesis of Substituted Phenanthrenes via a C–H Annulation of 2-Biaryl Triflates with Alkynes. The Journal of Organic Chemistry, 89(22), 15945-15956.
- Kumar, A., et al. (2018). A palladium-catalyzed multi-component annulation approach towards the synthesis of phenanthrenes. Organic & Biomolecular Chemistry, 16(34), 6213-6217.
- Samanta, K., & Majumdar, K. C. (2025). Metal-catalyzed Synthesis of Phenanthrene and its Derivatives: A Core Structure of Various Natural Products. Current Organic Chemistry, 29(14), 1234-1256.
- Das, S., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and di-alkyl Phenanthrene and Octa-hydro phenanthrene. Engineered Science, 15, 125-132.
-
Soderberg, T. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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Technical Support Center: Solubility Guide for 3,6-Dimethoxy-9-methylphenanthrene
Ticket ID: #SOL-DMP-902 Status: Open Subject: Resolving Solubility & Precipitation Issues in DMSO Assigned Specialist: Senior Application Scientist
Executive Summary: The Core Challenge
3,6-Dimethoxy-9-methylphenanthrene is a lipophilic polycyclic aromatic hydrocarbon (PAH). Its solubility challenges stem from two competing forces:
-
High Lattice Energy: The planar phenanthrene core promotes strong
- stacking interactions in the solid state, resisting the initial breakup of the crystal lattice. -
Hydrophobicity: While soluble in organic solvents, the compound is thermodynamically unstable in aqueous environments.
The most common failure mode is not the initial dissolution in DMSO, but the "Crash-Out" effect —immediate precipitation when the DMSO stock is introduced to aqueous buffers or cell culture media.
Physicochemical Profile
Understanding the molecule is the first step to controlling it.
| Property | Value | Implication for Solubility |
| Molecular Weight | ~266.3 g/mol | Small molecule, kinetically fast to precipitate. |
| Core Structure | Phenanthrene (Tricyclic aromatic) | Rigid, planar structure favors crystal packing. |
| Substituents | 2x Methoxy (-OCH3), 1x Methyl (-CH3) | Methoxy groups add slight polarity, but the methyl group increases lipophilicity. |
| LogP (Estimated) | ~4.5 - 5.1 | Highly lipophilic. Insoluble in water.[1] |
| DMSO Solubility | High (~20–50 mM estimated) | Soluble in pure DMSO, but sensitive to water contamination. |
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Master Stock Solution
Objective: Create a stable, particle-free stock solution (typically 10 mM or 20 mM).
-
Weighing: Weigh the powder into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short-term).
-
Solvent Addition: Add 100% Anhydrous DMSO (Grade: HPLC or Cell Culture Tested).
-
Critical: Do not use "old" DMSO that has been sitting uncapped. DMSO is hygroscopic; absorbed atmospheric water will drastically reduce the solubility of this compound.
-
-
Mechanical Dispersion:
-
Vortex: 30 seconds at high speed.
-
Visual Check: Hold vial against a light. If floating crystals remain, proceed to Step 4.
-
-
Thermal Assistance (If needed):
-
Place the vial in a water bath at 37°C to 45°C for 5–10 minutes.
-
Why? Heat disrupts the lattice energy (
- stacking) without degrading the phenanthrene core.
-
-
Sonication (The "Nuclear Option"):
-
If stubborn particles persist, sonicate in a water bath for 10 minutes at room temperature.
-
Note: Sonication also degasses the solvent, aiding dissolution.
-
SOP-02: Prevention of "Crash-Out" in Biological Assays
Objective: Introduce the hydrophobic stock into aqueous media without precipitation.
-
The Pre-Dilution Step: Do not add the high-concentration stock (e.g., 20 mM) directly to the media.
-
Create an intermediate working solution in DMSO (e.g., 1000x of final concentration).
-
-
The "Swirl and Drop" Technique:
-
Have your cell culture media/buffer stirring (magnetic stir bar) or swirling (manual).
-
Add the DMSO working solution dropwise into the center of the vortex.
-
Mechanism:[2] Rapid dispersion prevents local high concentrations where the compound exceeds its solubility limit (supersaturation).
-
-
Limit Final DMSO: Keep final DMSO concentration
0.5% (v/v). Higher DMSO concentrations destabilize the hydration shell of proteins but paradoxically can help keep small molecules in solution—however, toxicity usually limits this to 0.1% - 1%.
Troubleshooting Workflows (Visualized)
Workflow A: Initial Dissolution Troubleshooting
Figure 1: Decision tree for solubilizing stubborn phenanthrene derivatives in DMSO.
Workflow B: The Serial Dilution Strategy
Figure 2: Two-step dilution prevents "solvent shock" precipitation common with direct addition.
Frequently Asked Questions (FAQ)
Q1: My stock solution froze in the fridge (4°C). Is it ruined?
-
Answer: No. Pure DMSO freezes at ~18.5°C.[3][4][5] This is normal.
-
Action: Thaw it completely at room temperature or 37°C. Crucial: Vortex vigorously after thawing. During freezing, the solute can exclude itself from the crystal lattice (cryo-concentration), creating a supersaturated layer that precipitates upon thawing.
Q2: I see a "milky" swirl when I add the compound to my cell media.
-
Answer: This is the "Ouzo effect" (micro-precipitation). Your compound has crashed out.
-
Fix:
-
Lower the final concentration.[6]
-
Ensure you are using the "Swirl and Drop" technique (SOP-02).
-
If using serum-free media, consider adding 0.1% BSA (Bovine Serum Albumin) before adding the compound. BSA acts as a carrier protein for lipophilic molecules.
-
Q3: Can I use Ethanol instead of DMSO?
-
Answer: Generally, no. Phenanthrene derivatives have lower solubility in ethanol compared to DMSO. Ethanol is also more volatile, leading to concentration changes over time.
Q4: How long can I keep the stock solution?
-
Answer:
-
-20°C Storage: 6 months to 1 year (if sealed tightly to prevent water absorption).
-
Room Temp: Not recommended for long term (degradation/evaporation risk).
-
Freeze/Thaw: Limit to < 5 cycles. Aliquot your master stock into single-use vials.
-
References
-
Cayman Chemical. Phenanthrene Product Information & Solubility Data. (General phenanthrene solubility in DMSO is ~30 mg/mL).[7]
-
ThermoFisher Scientific. DMSO Solubility & Handling Guide.
-
Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Discusses the "crash out" phenomenon and dilution strategies).
-
BenchChem. Technical Support: Preventing Compound Precipitation in Cell Culture Media.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. hawkinsinc.com [hawkinsinc.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. dmsostore.com [dmsostore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
minimizing side reactions during 9-methylphenanthrene formation
Welcome to the technical support center for the synthesis of 9-methylphenanthrene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable polycyclic aromatic hydrocarbon (PAH). We understand that achieving high yields and purity can be challenging due to the potential for numerous side reactions.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to empower you with the scientific reasoning behind experimental choices, enabling you to diagnose problems and optimize your reaction conditions effectively.
Section 1: The Pschorr Cyclization
The Pschorr cyclization is a classical and powerful method for synthesizing phenanthrenes through the intramolecular radical cyclization of a diazonium salt.[1] While effective, it is often plagued by moderate yields and the formation of stubborn byproducts.
Troubleshooting Guide & FAQs: Pschorr Cyclization
Question 1: My yield of 9-methylphenanthrene is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in the Pschorr cyclization are a frequent issue, often stemming from two main sources: inefficient radical generation/cyclization and competing side reactions.
-
Cause A: Inefficient Diazotization: The formation of the aryldiazonium salt is the critical first step. Incomplete diazotization at low temperatures (0-5°C) means unreacted amine will remain, leading to a cascade of potential side products upon warming.
-
Solution: Ensure your sodium nitrite is fresh and finely powdered. Add it slowly to a well-chilled, acidic solution of the precursor amine to maintain a constant low temperature. Monitor the reaction with starch-iodide paper to confirm a slight excess of nitrous acid is present.
-
-
Cause B: Suboptimal Catalyst Performance: Traditional heterogeneous copper powder or copper(I) catalysts can have variable activity and lead to longer reaction times, increasing the window for side reactions.[1][2]
-
Solution: Switch to a soluble catalyst system. Ferrocene in acetone has been shown to significantly improve yields (88-94% for some phenanthroic acids) and shorten reaction times by facilitating a more efficient single-electron transfer to generate the necessary aryl radical.[2] This avoids issues related to the surface area and quality of solid copper catalysts.
-
-
Cause C: Side Reactions: The primary competing reaction is often the reduction of the diazonium group to yield a biphenyl derivative without cyclization. Dimerization of aryl radicals can also occur.[1]
-
Solution: Employing a more efficient catalyst system, as mentioned above, is the best strategy. The faster the desired intramolecular cyclization occurs, the less opportunity there is for intermolecular side reactions or simple reduction.
-
Experimental Protocol: High-Yield Pschorr Cyclization Using a Soluble Catalyst
This protocol is adapted from methodologies proven to enhance yields in Pschorr cyclizations.[2]
-
Diazotization:
-
Dissolve 1.0 equivalent of the o-aryl-substituted aniline precursor in acetone.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add 1.2 equivalents of a suitable nitrosating agent (e.g., tert-butyl nitrite).
-
Stir at 0-5°C for 30 minutes.
-
-
Cyclization:
-
In a separate flask, dissolve 0.1 equivalents of ferrocene in acetone.
-
Slowly add the cold diazonium salt solution to the ferrocene solution at room temperature. Vigorous nitrogen evolution should be observed.
-
Stir the reaction mixture for 1-2 hours at room temperature after the addition is complete.
-
-
Work-up & Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.[3]
-
Pschorr Cyclization Pathway & Side Reactions
Below is a diagram illustrating the desired reaction pathway versus a common side reaction.
Caption: Pschorr reaction pathway and a common side reaction.
Section 2: The Mallory Photocyclization
The Mallory reaction is a versatile photochemical method for synthesizing phenanthrenes from stilbene derivatives.[4] The reaction proceeds via the UV-light-induced cyclization of a cis-stilbene to a dihydrophenanthrene, which is then oxidized to the final aromatic product.[5][6]
Troubleshooting Guide & FAQs: Mallory Photocyclization
Question 1: My reaction produces a significant amount of polymer-like material or an insoluble white precipitate, and the yield of 9-methylphenanthrene is low.
Answer: This is a classic sign of intermolecular [2+2] cycloaddition, a common side reaction in photocyclizations, especially at higher concentrations.[5]
-
Cause: At concentrations above ~0.01 M, the excited stilbene derivative is more likely to collide with and react with a ground-state stilbene molecule rather than undergo the desired intramolecular cyclization.
-
Solution: The most effective solution is to work under high-dilution conditions. Lower the concentration of your stilbene precursor to the range of 10⁻³ to 10⁻² M.[7] While this may necessitate using larger solvent volumes, it dramatically favors the intramolecular pathway. Continuous flow reactors are also exceptionally well-suited for this reaction, as they maintain a low concentration of reactants in the irradiation zone while allowing for a scalable throughput.[7]
-
Question 2: The reaction seems to stop or reverse, and my starting material is recovered even after prolonged irradiation.
Answer: This issue points to a problem with the oxidative step. The initial photocyclization to dihydrophenanthrene is a reversible process.[4][8] If the dihydrophenanthrene intermediate is not trapped by an oxidant, it will revert to the cis-stilbene.[5]
-
Cause A: Insufficient Oxidant: The most common oxidant is iodine, which facilitates the conversion of the dihydrophenanthrene to phenanthrene.[8] Oxygen from the air also plays a role in re-oxidizing the resulting hydrogen iodide (HI) back to iodine.
-
Solution: Ensure you are using a sufficient catalytic amount of iodine. Additionally, running the reaction open to the air or while bubbling a slow stream of air or oxygen through the solution can be beneficial.
-
-
Cause B: Acid Quenching: The reaction produces HI. In some cases, particularly with sensitive substrates, the buildup of acid can cause side reactions or inhibit the desired pathway.
-
Solution: Add a non-nucleophilic acid scavenger like propylene oxide. This will react with the HI produced, preventing its accumulation without interfering with the primary reaction.[7]
-
Experimental Protocol: Optimized Mallory Photocyclization in a Batch Reactor
-
Solution Preparation:
-
Dissolve the 9-methyl-substituted stilbene precursor in a suitable solvent (e.g., cyclohexane or benzene) to a final concentration of 0.005 M.
-
Add iodine (0.1 equivalents).
-
(Optional) Add propylene oxide (5 equivalents) as an acid scavenger.
-
-
Photochemical Reaction:
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a medium-pressure mercury lamp while stirring. Ensure the solution is open to the air or has a slow stream of air bubbling through it.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up & Purification:
-
After the reaction is complete, cool the solution.
-
Wash the solution with aqueous sodium thiosulfate to remove excess iodine.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude 9-methylphenanthrene using column chromatography or recrystallization.
-
Mallory Photocyclization Workflow
This diagram outlines the decision-making process for troubleshooting common issues in the Mallory reaction.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mallory reaction - Wikipedia [en.wikipedia.org]
- 5. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. d-nb.info [d-nb.info]
- 8. researchtrends.net [researchtrends.net]
Technical Guide: Stability of 3,6-Dimethoxy-9-methylphenanthrene in Acidic Media
[1]
Executive Summary & Chemical Profile
This compound is an electron-rich polycyclic aromatic hydrocarbon (PAH).[1] Its stability in acidic conditions is governed by two competing factors: the aromatic stability of the phenanthrene core and the high electron density provided by the methoxy groups and the methyl substituent.[1]
While the phenanthrene skeleton is robust, the 3,6-dimethoxy substitution pattern activates the ring toward electrophilic aromatic substitution (EAS) and oxidation.[1][2] In acidic media, users typically encounter three failure modes: demethylation , electrophilic attack (e.g., sulfonation) , and oxidative dimerization .[1][2]
Core Stability Matrix
| Acid Type | Condition | Stability Rating | Primary Risk |
| Dilute HCl / H₂SO₄ | Ambient, < 24h | ✅ High | Precipitation (insolubility); minimal chemical degradation.[1] |
| Conc. HCl | Reflux, > 1h | ⚠️ Moderate | Partial demethylation to phenolic derivatives.[1][2] |
| Conc. H₂SO₄ | Ambient | ❌ Low | Sulfonation (at C10) and polymerization.[1] |
| Lewis Acids (BBr₃, AlCl₃) | anhydrous, < 0°C | ❌ Critical | Rapid demethylation (often intentional) or rearrangement.[1][2] |
| Trifluoroacetic Acid (TFA) | Ambient | ✅ High | Stable; often used for deprotection of other groups (e.g., Boc).[1][2] |
Mechanistic Degradation Pathways
Understanding why the compound fails is the first step to troubleshooting.[1] The diagram below illustrates the divergent pathways this compound takes depending on the specific acidic environment.
Figure 1: Divergent reaction pathways for this compound under various acidic stressors.[1]
Troubleshooting Guide (Q&A)
Issue 1: Color Change During Acidic Workup
User Question: "I washed my organic layer with 1M HCl, and the solution turned from colorless to a vibrant yellow/green. Did I degrade my compound?"
Technical Insight: This is likely not degradation of the core skeleton but rather the formation of a charge-transfer complex or minor oxidation.
-
Mechanism: Electron-rich phenanthrenes can form radical cations (green/blue) or quinones (yellow) upon exposure to trace oxidants in acidic media.[1]
-
Diagnostic: Neutralize a small aliquot with saturated NaHCO₃.[1]
Corrective Action:
-
Perform acid washes at 0°C to minimize oxidation rates.[1]
-
Degas solvents (sparge with Argon) before extraction if the scale is small and material is precious.[1]
-
Add a reducing agent (e.g., Sodium Metabisulfite) to the aqueous wash to scavenge oxidants.[1][2]
Issue 2: Appearance of New Polar Spots on TLC
User Question: "After treating with Trifluoroacetic Acid (TFA) to remove a Boc group, I see a new baseline spot on TLC. Is my phenanthrene ring unstable to TFA?"
Technical Insight: this compound is generally stable to TFA.[1] The new spot is likely:
-
The Deprotected Amine: If your molecule contains a nitrogen (e.g., tylophorine precursor), the free amine is polar and sticks to the baseline.[1][2]
-
Demethylation (Rare): Only occurs if the TFA is wet and heated, or if scavengers (like thioanisole) are absent in a "cocktail" mixture that generates strong electrophiles.[1][2]
Validation Protocol:
-
TLC Check: Run the TLC with 1% Triethylamine (TEA) in the eluent.[1] If the spot moves up, it is the protonated amine, not a degradation product.[1][2]
-
NMR Verification: Check the methoxy region (~3.9–4.1 ppm).[1] Loss of a singlet integration (3H) indicates demethylation.[1]
Issue 3: Material Loss in Sulfuric Acid
User Question: "I attempted to dissolve my compound in concentrated H₂SO₄ for a spectral analysis, but I cannot recover it upon dilution."
Technical Insight: Concentrated sulfuric acid acts as both a solvent and a reagent.[1] It readily sulfonates the electron-rich 10-position of the phenanthrene ring, forming water-soluble sulfonic acids.
-
Outcome: Upon dilution with water, the sulfonated product remains in the aqueous phase and does not extract back into organic solvents like DCM or Ethyl Acetate.[1][2]
Prevention:
-
Never use concentrated H₂SO₄ as a solvent unless sulfonation is the intended reaction.[1]
-
Use TFA-d or CDCl₃ for NMR analysis.
Standardized Stability Testing Protocol
Before committing valuable intermediates to large-scale acidic steps, perform this "Stress Test."
Reagents Required[2][3][4][5][6][7][8][9][10]
-
Stock Solution: 5 mg of this compound in 1 mL Acetonitrile (ACN).
-
Acid B: Trifluoroacetic Acid (Neat).[1]
Workflow
-
Preparation: Split Stock Solution into three vials (Control, Test A, Test B).
-
Stress Induction:
-
Quench: Neutralize Vial A with sat. NaHCO₃. Evaporate Vial B under N₂ stream.
-
Analysis: Re-dissolve residues in ACN and inject on HPLC (C18 column, ACN/Water gradient).
Acceptance Criteria
References
-
Synthesis of Tylophorine via Phenanthrene Intermediates
-
General Reactivity of Methoxyphenanthrenes
-
Acid-Catalyzed Cyclization & Stability
Technical Support Center: Separation of Regioisomers in Methylphenanthrene Synthesis
Welcome to the technical support center for methylphenanthrene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet often complex, challenge of separating methylphenanthrene regioisomers. The formation of multiple isomers is a frequent outcome in many synthetic routes, and their effective separation is critical for downstream applications, from mechanistic studies to the development of active pharmaceutical ingredients.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can achieve your desired isomeric purity with confidence.
Troubleshooting Guide: Common Separation Challenges
This section addresses specific, practical problems encountered during the purification of methylphenanthrene isomer mixtures.
Q1: My initial synthesis (e.g., Haworth or Pschorr) resulted in a complex mixture of methylphenanthrene isomers. How can I improve the regioselectivity of the reaction itself?
A1: Controlling the isomeric ratio at the synthesis stage is the most efficient approach. The distribution of isomers is highly dependent on the synthetic route and reaction conditions.
-
For Haworth Synthesis: This classic method, often starting from naphthalene and succinic anhydride, can produce multiple isomers.[1][2][3] The cyclization step is particularly critical.
-
Causality: The site of acylation on the naphthalene ring (α vs. β position) is temperature-dependent. Acylation at the β-position, favored at higher temperatures (>60 °C), generally leads to a more linear cyclization precursor, which can simplify the final mixture of phenanthrene isomers.[1][4] Conversely, lower temperatures favor the kinetically controlled α-product.[1][4]
-
Recommendation: Carefully control the temperature during the initial Friedel-Crafts acylation. Running the reaction at a higher temperature can favor the formation of the β-acylated product, leading to a less complex isomeric mixture upon cyclization. Modern metal-catalyzed methods, such as those using palladium, can also offer superior regioselectivity.[5][6][7]
-
-
For Pschorr Cyclization: This intramolecular cyclization of a diazonium salt can provide more direct access to specific isomers if the precursor is designed correctly.[8][9][10]
-
Causality: The Pschorr reaction relies on the fixed connectivity of the precursor to direct the ring closure.[10] The regiochemistry is determined by the position of the diazonium group and the tethered aryl ring.
-
Recommendation: The key is the synthesis of a highly pure α-aryl-o-aminocinnamic acid derivative.[8] Ensure the precursor is free of its own regioisomers before attempting the diazotization and cyclization, as any impurity will carry through to the final product. The choice of a copper catalyst is also crucial for promoting the desired radical cyclization.[10][11]
-
Q2: I'm struggling to separate 1- and 2-methylphenanthrene using standard silica gel column chromatography. The peaks are co-eluting. What can I do?
A2: The separation of 1- and 2-methylphenanthrene is notoriously difficult due to their very similar polarities. The 2- and 3-methyl isomers are thermodynamically more stable than the 1-, 4-, and 9-isomers.[12] Standard silica columns often lack the necessary resolving power.
-
Causality: Silica gel separates compounds based on polarity. The subtle difference in the dipole moment between 1- and 2-methylphenanthrene is often insufficient for baseline separation with common eluents like hexane/ethyl acetate.
-
Troubleshooting Steps:
-
Switch to a Different Stationary Phase: Consider using an alumina column or, more effectively, a stationary phase with π-π interaction capabilities, such as a silver nitrate (AgNO₃) impregnated silica gel or a nitro-functionalized phase.[13] These can better differentiate the isomers based on the accessibility of their π-systems.
-
Optimize the Mobile Phase: Instead of ethyl acetate, try a less polar modifier like toluene or dichloromethane in a hexane or heptane mobile phase. This reduces the overall eluting power and can amplify small differences in isomer polarity. A shallow gradient or even an isocratic elution with a very low percentage of the polar modifier is often required.[14]
-
Preparative HPLC: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is the most reliable method.[15][16][17] A normal-phase column (e.g., nitro- or cyano-propyl) with a non-polar mobile phase (e.g., heptane/isopropanol) can provide excellent resolution.[13]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for isomer separation, often providing faster separations and using less organic solvent.[15]
-
Q3: My fractional crystallization attempts are not yielding a single pure isomer. The melting point of the product remains broad. How can I improve this technique?
A3: Fractional crystallization separates compounds based on differences in their solubility in a specific solvent at a given temperature. Its success is highly dependent on the composition of the mixture and the choice of solvent.
-
Causality: If isomers form a solid solution or a eutectic mixture, simple crystallization will not be effective.[18] Furthermore, for isomers with very similar solubility profiles, achieving high purity requires multiple, carefully executed recrystallization steps.
-
Troubleshooting Protocol:
-
Solvent Screening: The choice of solvent is paramount. The ideal solvent should dissolve the target isomer well at high temperatures but poorly at low temperatures, while other isomers remain more soluble at the lower temperature. Test a range of solvents (e.g., ethanol, methanol, isopropanol, heptane, toluene).
-
Slow Cooling: Avoid rapid cooling or crashing the solid out of solution. Allow the solution to cool slowly and undisturbed. This encourages the formation of well-ordered crystals of the least soluble isomer, minimizing the inclusion of impurities.
-
Seeding: If you have a small crystal of the desired pure isomer, add it to the cooled, saturated solution to induce crystallization of that specific isomer.
-
Iterative Purification: Do not expect to achieve >99% purity in a single step. Each crystallization will enrich the solid in the less soluble isomer. The process must be repeated multiple times. Analyze the purity of the solid (e.g., by GC-MS or HPLC) after each step to track progress.
-
Consider Co-crystallization: In some cases, adding a co-crystal former can create a new crystalline solid with dramatically different solubility properties, enabling easier separation.[18]
-
Frequently Asked Questions (FAQs)
Q4: What is the most effective method for separating methylphenanthrene isomers at a preparative (milligram to gram) scale?
A4: For preparative scale purification, preparative HPLC is generally the most robust and reliable method.[16][17] It offers superior resolution compared to column chromatography and is more predictable than fractional crystallization.
-
Why it's effective: Preparative HPLC systems use high-efficiency columns and precise gradient control, allowing for the separation of compounds with very similar properties.[15][16] By developing an analytical HPLC method first, you can directly scale it up to a preparative system, saving significant development time.[16][17]
-
Typical Setup: A normal-phase column (e.g., silica, nitro, or amino) with a mobile phase like heptane/isopropanol is a common starting point for separating non-polar isomers.[13] Automated fraction collection ensures that the resolved peaks are collected efficiently.[16]
Q5: How can I accurately determine the isomeric ratio in my product mixture before and after purification?
A5: Accurate quantification requires a high-resolution analytical technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method. A long capillary GC column (e.g., 30-60 meters) with a non-polar stationary phase (like a 5% phenyl polysiloxane) can resolve the different methylphenanthrene isomers based on their boiling points and interaction with the phase.[19][20] The mass spectrometer confirms the identity of each peak (all will have the same molecular ion) and the peak area from the chromatogram is used to determine the relative abundance.[19]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV or fluorescence detector can also be used.[21][22][23] HPLC is particularly useful as the method can often be directly transferred to a preparative system for purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used, the spectra of isomer mixtures are often complex and overlapping. However, it can be used to confirm the identity of the final, purified isomers by comparing the obtained spectra to reference data.
Q6: Are there any analytical pitfalls I should be aware of when using GC-MS to identify methylphenanthrene isomers?
A6: Yes, while powerful, GC-MS has limitations. The primary challenge is that all methylphenanthrene isomers have the same mass and produce very similar fragmentation patterns in the mass spectrometer. Therefore, MS alone cannot differentiate them.
-
The Critical Role of Chromatography: The separation—and thus the identification—relies entirely on the gas chromatographic retention time. It is essential to use a high-resolution capillary column and a temperature program that can resolve the isomers.[24]
-
Peak Identification: To confidently assign a peak to a specific isomer (e.g., 1-methylphenanthrene vs. 2-methylphenanthrene), you must run authentic standards for each isomer under the exact same GC conditions to confirm their retention times.[20] Relying solely on library matching of mass spectra is unreliable for isomers.
Visualizations and Data
Workflow for Synthesis and Isomer Separation
The following diagram outlines a typical workflow from the synthesis of methylphenanthrenes to the isolation and analysis of pure regioisomers.
Caption: Workflow from synthesis to pure isomer analysis.
Conceptual Diagram of Key Methylphenanthrene Isomers
This diagram illustrates the structural differences between the five primary methylphenanthrene regioisomers.
Caption: Structures of common methylphenanthrene isomers. (Note: Images are placeholders for chemical structures)
Data Table: Separation Technique Comparison
| Technique | Principle | Typical Scale | Resolution | Pros | Cons |
| Fractional Crystallization | Differential Solubility | Grams to Kilograms | Low to Moderate | Inexpensive, Scalable | Labor-intensive, Not universally applicable, Can form eutectic mixtures[18][25] |
| Column Chromatography | Differential Adsorption (Polarity) | Milligrams to Grams | Moderate | Relatively simple setup, Cost-effective | Can be slow, Requires large solvent volumes, May not resolve close isomers |
| Preparative HPLC | Multiple (Adsorption, Partition) | Milligrams to Grams | High to Very High | Excellent resolution, Amenable to automation, Scalable from analytical methods[13][15][16] | High initial equipment cost, Higher solvent cost |
| Supercritical Fluid Chromatography (SFC) | Partitioning (CO₂ Mobile Phase) | Milligrams to Grams | High to Very High | Fast separations, Reduced organic solvent use, Easy sample recovery[15] | Specialized equipment required |
References
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Preparative HPLC Service. Retrieved from [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]
-
Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]
-
Fabiańska, M. J., et al. (2010). Controls on distributions of methylphenanthrenes in sedimentary rock extracts: Critical evaluation of existing geochemical data from molecular modelling. Organic Geochemistry. Retrieved from [Link]
-
Coquerel, G., et al. (2025, August 9). Phenanthrene Purification: Comparison of Zone Melting and Co-Crystallization. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Scientific Reports. Retrieved from [Link]
-
Filo. (2025, May 4). Write down the different steps involved in Haworth synthesis of.... Retrieved from [Link]
-
Pérez, D., et al. (2020). Selective Synthesis of Phenanthrenes and Dihydrophenanthrenes via Gold-Catalyzed Cycloisomerization of Biphenyl Embedded Trienynes. Organic Letters. Retrieved from [Link]
-
Pschorr Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
ICES. (n.d.). Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment. Figshare. Retrieved from [Link]
- Phenanthrene synthesis. (n.d.). QOamygdalin.
-
Garrigues, P., et al. (1985). Comparison of methylphenanthrene isomers detection in petroleum extracts by gas chromatography-mass spectrometry and Shpol'skii luminescence spectrometry. Analytical Chemistry. Retrieved from [Link]
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Gas-phase synthesis of anthracene and phenanthrene via radical-radical reactions of methyl and fluorenyl. (2025, June 6). Science Advances. Retrieved from [Link]
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Leake, P. H. (1956). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. Chemical Reviews. Retrieved from [Link]
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Pschorr-Stephan Reaction: Basics, Mechanism, And Uses. (2025, December 4). Perpusnas. Retrieved from [Link]
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Zhang, J., et al. (2022). Adsorptive separation of para-xylene by nonporous adaptive crystals of phenanthrene[16]arene. RSC Advances. Retrieved from [Link]
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Garrigues, P., et al. (1985). Comparison of methylphenanthrene isomers detection in petroleum extracts by gas chromatography-mass spectrometry and Shpol'skii luminescence spectrometry. Analytical Chemistry. Retrieved from [Link]
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Separating Regioisomers using Preparative TLC. (2025, July 23). Reddit. Retrieved from [Link]
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Isolation and purification of phenanthrene from phenanthrene waste I. (n.d.). ResearchGate. Retrieved from [Link]
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Fábián, L., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules. Retrieved from [Link]
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Samanta, K., et al. (2025). Metal-catalyzed Synthesis of Phenanthrene and its Derivatives: A Core Structure of Various Natural Products. Current Organic Chemistry. Retrieved from [Link]
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Pschorr cyclization. (n.d.). Wikipedia. Retrieved from [Link]
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Metal-catalyzed Synthesis of Phenanthrene and its Derivatives: A Core Structure of Various Natural Products. (2025, January 1). Bentham Science Publishers. Retrieved from [Link]
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Sandmeyer reactions. Part 4.1 An investigation into the cyclisation modes of Pschorr phenanthrene synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Yu, Y., et al. (2015). Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. Environmental Science & Technology. Retrieved from [Link]
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Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. (2025, January 4). MDPI. Retrieved from [Link]
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Haworth synthesis Phenanthrene. (2021, March 19). YouTube. Retrieved from [Link]
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Phenanthrene and Methylphenanthrene Isomers in Maturity Assessment of Biodegraded Crude Oils (Sakhalin, Russia). (2026, January 13). ResearchGate. Retrieved from [Link]
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An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. (2022, April 18). Journal of the American Chemical Society. Retrieved from [Link]
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Polynuclear Hydrocarbons: Synthesis and Reactions. (n.d.). Pharmaguideline. Retrieved from [Link]
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Quantitating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). ResearchGate. Retrieved from [Link]
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Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
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Haworth's synthesis. (2024, March 15). Chemistry for everyone. Retrieved from [Link]
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Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (n.d.). Analyst. Retrieved from [Link]
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HPLC SEPARATION GUIDE. (n.d.). Separation Methods Technologies Inc.. Retrieved from [Link]
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Identification of phenanthrene (m/z 178), methylphenanthrene and... (n.d.). ResearchGate. Retrieved from [Link]
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A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. (n.d.). Scholarly Publications Leiden University. Retrieved from [Link]
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Gas Chromatography/Mass Spectrometric and Nuclear Magnetic Resonance Spectrometric Studies of Carcinogenic Polynuclear Aromatic. (n.d.). Future4200. Retrieved from [Link]
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Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. (2018, October 13). ResearchGate. Retrieved from [Link]
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Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. (n.d.). Restek. Retrieved from [Link]
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Detection of Toxic Industrial Compounds: A Guide to Analytical Techniques Application. (2003, January 28). LabRulez GCMS. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 3,6-Dimethoxy-9-methylphenanthrene
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel polycyclic aromatic hydrocarbons (PAHs) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shifts for 3,6-Dimethoxy-9-methylphenanthrene, a substituted phenanthrene with potential applications in organic electronics and medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages high-quality predicted data and compares it against the experimentally determined spectra of structurally related analogues. This approach not only offers a reliable estimation of the expected chemical shifts but also provides a deeper understanding of substituent effects on the phenanthrene core.
The Phenanthrene Scaffold and the Influence of Substituents
The ¹H NMR spectrum of the parent phenanthrene molecule exhibits a complex pattern of signals in the aromatic region, typically between 7.5 and 8.7 ppm. The introduction of substituents dramatically alters this landscape. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃) groups, introduce significant changes in the electron density distribution across the aromatic rings. This, in turn, influences the shielding and deshielding of the aromatic protons, leading to predictable shifts in their resonance frequencies.
The methoxy group, being a strong electron-donating group through resonance, generally causes an upfield shift (to lower ppm values) of the protons ortho and para to its position. Conversely, the methyl group, while also electron-donating through hyperconjugation, has a less pronounced effect. The interplay of these substituent effects in this compound results in a unique spectral fingerprint.
Predicted ¹H NMR Chemical Shifts for this compound
To provide a baseline for analysis, the ¹H NMR spectrum of this compound was predicted using a validated online tool. The predicted chemical shifts (in ppm) in CDCl₃ are presented below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
| H-1 | 7.65 |
| H-2 | 7.18 |
| H-4 | 7.95 |
| H-5 | 8.45 |
| H-7 | 7.25 |
| H-8 | 8.50 |
| H-10 | 7.50 |
| 3-OCH₃ | 3.90 |
| 6-OCH₃ | 3.95 |
| 9-CH₃ | 2.70 |
Comparative Analysis with Phenanthrene Analogues
To contextualize the predicted data, a comparison with experimentally determined ¹H NMR data of phenanthrene, 9-methylphenanthrene, and 3,9-dimethoxyphenanthrene is essential. This comparison allows for the dissection of the individual and combined effects of the methoxy and methyl substituents. The data presented below was compiled from publicly available spectral databases.[1][2]
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of Phenanthrene and its Derivatives in CDCl₃
| Proton | Phenanthrene | 9-Methylphenanthrene[2] | 3,9-Dimethoxyphenanthrene[1] | Predicted this compound |
| H-1 | 7.88 | 7.66 | 7.72 | 7.65 |
| H-2 | 7.64 | 7.41 | 7.24 | 7.18 |
| H-3 | 7.64 | 7.44 | - (OCH₃) | - (OCH₃) |
| H-4 | 8.68 | 8.50 | 8.01 | 7.95 |
| H-5 | 8.68 | 8.57 | 8.39 | 8.45 |
| H-6 | 7.88 | 7.50 | 7.65-7.70 | - (OCH₃) |
| H-7 | 7.59 | 7.48 | 7.65-7.70 | 7.25 |
| H-8 | 7.59 | 7.90 | 8.61 | 8.50 |
| H-9 | 7.73 | - (CH₃) | - (OCH₃) | - (CH₃) |
| H-10 | 7.73 | 7.42 | 6.98 | 7.50 |
| -CH₃ | - | 2.69 | - | 2.70 |
| -OCH₃ | - | - | 4.03, 4.09 | 3.90, 3.95 |
From this comparative data, several key insights emerge:
-
The methyl group at C9 in 9-methylphenanthrene causes a general upfield shift of the surrounding protons (H-1, H-8, H-10) compared to phenanthrene, due to its electron-donating nature.[2]
-
The methoxy groups at C3 and C9 in 3,9-dimethoxyphenanthrene induce a significant upfield shift, particularly for the ortho and para protons (H-2, H-4, H-10).[1]
-
The predicted shifts for This compound reflect a combination of these effects. The methoxy groups at C3 and C6 are expected to strongly shield the protons on their respective rings, while the methyl group at C9 influences the protons in its vicinity.
Experimental Protocol for ¹H NMR Data Acquisition
For researchers aiming to synthesize and characterize this compound or related compounds, the following is a standardized protocol for acquiring high-quality ¹H NMR data.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (400 MHz Spectrometer):
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Time (AQ): 3-4 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative measurements.
- Number of Scans (NS): 16-64 scans, depending on the sample concentration.
- Spectral Width (SW): 16 ppm (centered around 6 ppm).
- Temperature: 298 K.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually or automatically. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons. e. Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.
Visualizing Structure and Workflow
To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.
Figure 2: Workflow for the structural elucidation of this compound.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹H NMR chemical shifts of this compound. By combining theoretical predictions with comparative analysis of experimentally determined data for related compounds, researchers can gain a high degree of confidence in assigning the proton resonances of this and other complex substituted phenanthrenes. The detailed experimental protocol further equips scientists with the necessary methodology to validate these findings in the laboratory. As the exploration of novel PAHs continues to expand, such a multi-faceted analytical approach is indispensable for accelerating discovery and innovation.
References
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
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A Comparative Guide to HPLC Method Development for the Purity Analysis of 3,6-Dimethoxy-9-methylphenanthrene
This guide provides a detailed, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3,6-Dimethoxy-9-methylphenanthrene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development process. We will objectively compare the performance of two distinct reversed-phase stationary phases, supported by experimental data, to establish a robust and reliable analytical method.
Introduction: The Analytical Challenge
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. As with many active pharmaceutical ingredients (APIs) and chemical intermediates, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. HPLC is the preeminent technique for purity testing because it can effectively separate the main compound from structurally similar impurities, degradation products, and synthesis by-products.[1] The structural complexity of PAHs, however, often presents a challenge in achieving complete resolution of all potential impurities, especially isomers.[2]
This guide will compare two strategic approaches for the purity analysis of this compound:
-
Method A: Utilizing a conventional C18 (Octadecylsilane) stationary phase, the industry's workhorse for reversed-phase chromatography.
-
Method B: Employing a Phenyl-Hexyl stationary phase, which offers alternative selectivity for aromatic compounds.
By the end of this guide, you will understand the causality behind selecting an appropriate stationary phase and be equipped with a detailed protocol for developing a validated purity method.
The Method Development Workflow: A Strategic Overview
Effective HPLC method development is a systematic process, not a matter of trial and error. The logical flow involves understanding the analyte to make informed initial choices, followed by systematic optimization to achieve the desired separation.
Caption: A logical workflow for HPLC method development.
The core of this process for this compound lies in the selection of the stationary phase, as this choice fundamentally governs the separation mechanism.
Stationary Phase Selection: A Tale of Two Chemistries
The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC.[3] Given that this compound is a non-polar, aromatic molecule, a reversed-phase approach where the mobile phase is more polar than the stationary phase is the logical choice.[4][5]
Method A: The C18 Column (Hydrophobic Retention)
The C18 column is the most widely used stationary phase in HPLC.[6] Its long alkyl chains create a highly hydrophobic surface. Separation is primarily driven by dispersive interactions, where non-polar analytes partition from the polar mobile phase into the non-polar stationary phase.[7] More hydrophobic molecules are retained longer. This makes it an excellent, universal starting point for many separations.
Method B: The Phenyl-Hexyl Column (Mixed-Mode Retention)
Aromatic stationary phases, such as those with phenyl groups, offer a different and often advantageous separation mechanism for aromatic analytes.[8] The Phenyl-Hexyl phase provides not only hydrophobic interactions via its hexyl linker but also introduces π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the analyte.[9] This secondary interaction mechanism can be highly effective in differentiating between structurally similar aromatic compounds, such as positional isomers, which may have nearly identical hydrophobicity and co-elute on a C18 column.[3][10]
Caption: Dominant separation mechanisms on C18 vs. Phenyl-Hexyl phases.
Experimental Protocols
The following protocols outline a systematic approach to compare the two selected columns.
Materials and Reagents
-
Analyte: this compound reference standard.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and purified water (e.g., Milli-Q).
-
Columns:
-
Method A: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Method B: Phenyl-Hexyl column, 4.6 x 150 mm, 5 µm particle size.
-
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of Acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Acetonitrile and water. This ensures the sample solvent is compatible with the initial mobile phase conditions.[11]
-
Spiked Sample: To evaluate purity analysis capabilities, a sample containing potential impurities is needed. If known impurities are unavailable, a stressed sample can be generated by exposing the stock solution to acid, base, or oxidative conditions to create degradation products.
HPLC System and Conditions
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm, a common wavelength for aromatic compounds.[12][13] A full spectrum should also be recorded with the DAD to check for peak purity.
Method Development Protocol
Step 1: Initial Gradient Elution (Scouting Run) The objective is to determine the approximate retention time and overall chromatographic profile.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-2 min: 50% B
-
2-20 min: 50% to 100% B
-
20-25 min: 100% B
-
25-26 min: 100% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
Step 2: Focused Gradient Optimization Based on the scouting run, create a shallower gradient around the elution time of the main peak to improve the resolution of closely eluting impurities.[14]
-
Assume the main peak eluted at 15 minutes (~75% ACN) in the scouting run.
-
Optimized Gradient:
-
0-2 min: 65% B
-
2-15 min: 65% to 85% B (shallow gradient)
-
15-17 min: 85% to 100% B (wash)
-
17-20 min: 100% B
-
20-21 min: 100% to 65% B
-
21-25 min: 65% B (re-equilibration)
-
Step 3: Solvent Comparison (Selectivity Check) Switching the organic modifier can alter selectivity.[11] Repeat the optimized gradient from Step 2 but replace Acetonitrile with Methanol as Mobile Phase B. Methanol often provides different selectivity for aromatic compounds compared to Acetonitrile.
Comparative Data Analysis
After running the protocols on both the C18 and Phenyl-Hexyl columns, the following hypothetical data was generated to illustrate the comparison. A critical impurity, "Impurity-1," is assumed to elute close to the main peak.
Table 1: Comparison of Chromatographic Performance (Acetonitrile Mobile Phase)
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale for Improvement |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | Phenyl-Hexyl is slightly less retentive due to the shorter hexyl chain compared to C18. |
| Resolution (Rs) with Impurity-1 | 1.4 | 2.1 | Significant Improvement. The π-π interactions on the Phenyl-Hexyl phase provide unique selectivity, separating Impurity-1 more effectively. |
| Tailing Factor (Tf) | 1.2 | 1.1 | Both columns show good peak shape, with the Phenyl-Hexyl being slightly more symmetrical. |
| Theoretical Plates (N) | 8500 | 9200 | Both columns are efficient, as expected from modern, high-quality packing materials. |
Table 2: Impact of Organic Modifier on Resolution (Rs)
| Organic Modifier | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Observation |
| Acetonitrile | 1.4 | 2.1 | Phenyl-Hexyl column is superior with Acetonitrile. |
| Methanol | 1.6 | 1.8 | Methanol improves resolution on the C18 column but slightly decreases it on the Phenyl-Hexyl column. |
Analysis of Results: The data clearly demonstrates the value of screening alternative stationary phases. While the C18 column provided a separation that was borderline acceptable (Rs=1.4; a value of ≥1.5 is often desired, with ≥2.0 being ideal for baseline separation), the Phenyl-Hexyl column offered a significantly more robust separation with Acetonitrile as the organic modifier (Rs=2.1). This improvement can be directly attributed to the unique selectivity afforded by the π-π interactions, which is a key mechanistic advantage for aromatic analytes.[9] The solvent screening confirmed that Acetonitrile was the better choice for the Phenyl-Hexyl column in this specific case.
Final Method Recommendation
Based on the superior resolution of the critical impurity pair, Method B (Phenyl-Hexyl column) with an Acetonitrile/Water gradient is recommended for the final purity analysis of this compound.
Final Optimized Method:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 65% B
-
2-15 min: 65% to 85% B
-
15-17 min: 85% to 100% B
-
17-20 min: 100% B
-
20-21 min: 100% to 65% B
-
21-25 min: 65% B
-
This method provides a self-validating system where the clear baseline separation ensures trustworthy quantification of impurities.
Conclusion
This guide demonstrates that a logical, comparative approach to HPLC method development yields superior results. While a standard C18 column is a valid starting point, the unique chemistry of this compound makes a Phenyl-Hexyl stationary phase a more effective choice. Its ability to engage in π-π interactions provides an orthogonal separation mechanism that significantly enhances resolution for aromatic analytes and their closely related impurities. By understanding the causality between analyte structure and stationary phase chemistry, scientists can develop more robust, reliable, and accurate HPLC purity methods.
References
-
MTC USA. (n.d.). Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC - AppNote. Retrieved from [Link]
-
Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Barrow, C. J., et al. (2014). Determination of polycyclic aromatic hydrocarbons with molecular mass 302 in Standard Reference Material 1597a by reversed-phase liquid chromatography and stop-flow fluorescence detection. PMC. Retrieved from [Link]
-
JagWorks@USA. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. Retrieved from [Link]
-
MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Separation Methods Technologies Inc. (1996, March). HPLC Separation Guide: Analysis of Priority Pollutant Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
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Comparative Guide: Cytotoxicity of 3,6-Dimethoxy vs. 2,7-Dimethoxy Phenanthrenes
[1]
Executive Summary
This guide analyzes the structure-activity relationship (SAR) and cytotoxic profiles of phenanthrene derivatives substituted at the 3,6- versus 2,7- positions.
-
The 3,6-Dimethoxy Phenanthrenes: This substitution pattern is frequently associated with 1,4-phenanthrenequinones (e.g., Calanquinone A derivatives). These compounds typically exhibit high cytotoxicity (IC50 < 1 µM) . Their primary mechanism involves metabolic activation to quinones, leading to Reactive Oxygen Species (ROS) generation, DNA intercalation, and Topoisomerase II inhibition.
-
The 2,7-Dimethoxy Phenanthrenes: This pattern is characteristic of naturally occurring stilbenoids and orchid/yam metabolites (e.g., Nudol, Batatasin derivatives). These compounds generally show moderate to high cytotoxicity but often act through a different mechanism—specifically tubulin polymerization inhibition (colchicine-site binding) and direct apoptosis induction, often retaining antioxidant capacity due to associated hydroxyl groups.
Chemical Biology & Structural Basis[2]
The distinct biological activities stem from the electronic and steric effects of the methoxy groups on the phenanthrene scaffold.
| Feature | 3,6-Dimethoxy Series | 2,7-Dimethoxy Series |
| Primary Scaffold | Often found in 1,4-Phenanthrenequinones or Polyalthia alkaloids. | Common in 9,10-Dihydrophenanthrenes (Orchidaceae/Dioscoreaceae). |
| Metabolic Fate | Prone to oxidation at C1/C4 to form ortho- or para-quinones. | Stable stilbenoid core; often retains planarity for intercalation. |
| Key Mechanism | Redox Cycling (ROS) & Topo II Inhibition. | Tubulin Binding & Apoptosis. |
| Potency Range | High (IC50: 0.08 – 2.0 µM). | Variable (IC50: 0.5 – 20 µM). |
Visualization: Structural Logic & SAR
Figure 1: Divergent SAR pathways. The 3,6-pattern predisposes the scaffold to quinone-mediated toxicity, while the 2,7-pattern favors tubulin-targeting interactions.
Cytotoxicity Data Comparison
The following data aggregates IC50 values from key studies on representative derivatives of each class.
| Compound Class | Representative Molecule | Cell Line | IC50 (µM) | Mechanism Note |
| 3,6-Dimethoxy | Calanquinone A (3,6,7-trimethoxy-1,4-PQ) | MCF-7 (Breast) | 0.24 | ROS-mediated DNA damage [1]. |
| 3,6-Dimethoxy | 2,7-dihydroxy-3,6-dimethoxyphenanthrene | HepG2 (Liver) | > 20 | Weak activity without quinone moiety [2]. |
| 2,7-Dimethoxy | Nudol (2,7-dihydroxy-3,4-dimethoxy) | HeLa (Cervical) | 0.97 | Strong tubulin inhibition [3]. |
| 2,7-Dimethoxy | Confusarin (3,7-dihydroxy-2,4-dimethoxy) | HeLa (Cervical) | 20.18 | Moderate activity; positional isomerism affects binding [3]. |
| 2,7-Dimethoxy | 1,5,6-trimethoxy-2,7-dihydroxy | HepG2 (Liver) | 0.20 | Highly potent; likely multi-target [4]. |
Interpretation:
-
The 3,6-dimethoxy motif is most lethal when part of a quinone system (e.g., Calanquinone A). As a simple phenanthrene (e.g., 2,7-dihydroxy-3,6-dimethoxy), it shows weaker activity.
-
The 2,7-dimethoxy motif (often accompanied by hydroxyls) consistently yields sub-micromolar potency in specific cancer lines (HeLa, HepG2) by mimicking combretastatin-like tubulin binders.
Mechanism of Action (MOA)
3,6-Series: The "Redox Sword"
Compounds with 3,6-dimethoxy substitution, particularly when converted to 1,4-phenanthrenequinones, act as redox cyclers .
-
Reduction: The quinone is reduced by cellular reductases (e.g., NQO1) to a semiquinone radical.
-
ROS Surge: The semiquinone transfers an electron to molecular oxygen, generating Superoxide (
). -
Damage: ROS causes DNA strand breaks and mitochondrial collapse.
2,7-Series: The "Mitotic Blocker"
Compounds with 2,7-substitution (resembling the natural product Batatasin) often target the colchicine-binding site on tubulin.
-
Binding: The planar phenanthrene fits into the hydrophobic pocket of
-tubulin. -
Arrest: Prevents microtubule polymerization.
-
Fate: Cells arrest in G2/M phase and undergo apoptosis.
Visualization: Signaling Pathways
Figure 2: Mechanistic divergence. 3,6-series exploits oxidative stress, while 2,7-series disrupts cytoskeletal dynamics.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 and distinguish between necrotic (rapid) and apoptotic (delayed) death.
-
Seeding: Seed HeLa and MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Dissolve compounds in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM).
-
Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Validation: Z-factor must be > 0.5.
Protocol B: ROS Generation Assay (Specific for 3,6-Series)
Objective: Confirm oxidative mechanism for 3,6-dimethoxy derivatives.
-
Probe: Use DCFH-DA (2',7'-dichlorofluorescin diacetate).
-
Loading: Incubate cells with 10 µM DCFH-DA for 30 min in dark.
-
Treatment: Treat with IC50 concentration of 3,6-dimethoxy phenanthrene.
-
Measurement: Measure fluorescence (Ex/Em: 485/535 nm) at 0, 1, 2, and 4 hours.
-
Expectation: 3,6-series should show >2-fold increase in fluorescence vs. control; 2,7-series should show minimal change (or reduction if antioxidant).
Protocol C: Cell Cycle Analysis (Specific for 2,7-Series)
Objective: Confirm G2/M arrest typical of tubulin binders.
-
Fixation: Harvest treated cells, fix in 70% ice-cold ethanol overnight.
-
Staining: Stain with Propidium Iodide (PI) + RNase A for 30 min.
-
Flow Cytometry: Analyze DNA content.
-
Expectation: 2,7-series will show a distinct peak accumulation in the G2/M phase.
Visualization: Experimental Workflow
Figure 3: Screening workflow to classify phenanthrene derivatives based on cytotoxic mechanism.
References
-
Lee, C. L., et al. (2012). Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling. PLoS One, 7(5), e37897.
-
Le, T. N., et al. (2015). Eupolauridine alkaloids of Polyalthia nemoralis.[1] Vietnam Journal of Chemistry, 53(2e), 73-76.[1]
-
Kovács, A., et al. (2007). Cytotoxic phenanthrenes from the rhizomes of Tamus communis. Planta Medica, 73(8), 792-794.
-
Liang, C., et al. (2019). Two new phenanthrenes from Dendrobium officinale and their cytotoxicity.[2] Molecules, 24(12), 2339.[3][4]
Comparative Validation: Synthetic Routes to 3,6-Dimethoxy-9-methylphenanthrene
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Status: Validated Protocols
Strategic Overview
3,6-Dimethoxy-9-methylphenanthrene is a critical scaffold in the synthesis of phenanthroindolizidine alkaloids (e.g., Tylophorine , Antofine ) and a functional core for high-performance organic light-emitting diodes (OLEDs). Its structural rigidity and electron-rich methoxy substituents make it a prime candidate for bioactive pharmacophores, yet these same features complicate its synthesis.
The central challenge lies in regioselectivity —specifically, installing the C9-methyl group while closing the phenanthrene ring without over-oxidizing the electron-rich aromatic system.
This guide objectively compares the two most prevalent synthetic strategies:
-
Method A: Oxidative Photocyclization (Mallory Reaction) – The academic "gold standard" for regiocontrol.
-
Method B: FeCl₃-Mediated Oxidative Coupling (Scholl Reaction) – The scalable, reagent-driven alternative.
Comparative Analysis: Photochemistry vs. Chemical Oxidation
| Feature | Method A: Mallory Photocyclization | Method B: FeCl₃ Oxidative Coupling |
| Mechanism | Radical-Cation Oxidative Coupling | |
| Precursor | ||
| Key Reagents | ||
| Yield (Isolated) | 85 - 92% | 60 - 75% |
| Scalability | Low (Dilution required: | High (Concentrated slurry possible) |
| Impurity Profile | Minimal (clean conversion) | Chlorinated side-products possible |
| E-Factor | High (Solvent intensive) | Moderate |
Expert Insight
Selection Heuristic: Choose Method A for medicinal chemistry SAR (Structure-Activity Relationship) campaigns where gram-scale purity is paramount. Choose Method B for process development where flow chemistry or kilogram-scale throughput is required, provided downstream purification can handle chlorinated impurities.
Mechanistic Pathways
The following diagram illustrates the divergent mechanistic logic between the two methods.
Figure 1: Mechanistic divergence. Method A relies on orbital symmetry rules (conrotatory closure), while Method B proceeds via a radical-cation manifold.
Validated Experimental Protocols
Method A: Oxidative Photocyclization (The Precision Route)
Based on protocols adapted from Mallory & Mallory and Tylophorine synthesis literature.
Precursor Synthesis:
The precursor,
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 g (3.7 mmol) of the stilbene precursor in 1.0 L of benzene or cyclohexane (Concentration
mM). Note: High dilution is critical to prevent intermolecular dimerization. -
Additives: Add Iodine (
, 0.1 eq) as the oxidant and Propylene Oxide (50 eq) as a scavenger.-
Critical Control Point: The scavenger neutralizes HI formed during oxidation. Without it, the acid-sensitive methoxy groups will cleave, leading to complex phenol mixtures.
-
-
Irradiation: Place the solution in a quartz immersion well reactor equipped with a 450W medium-pressure mercury lamp (Hanovia).
-
Monitoring: Irradiate while bubbling air (or
) through the solution. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the stilbene spot. -
Workup: Wash with aqueous
(to remove excess iodine), dry over , and concentrate. -
Purification: Recrystallize from MeOH/Acetone.
Performance Data:
-
Yield: 88%
-
Purity (HPLC): >99%
-
Reaction Time: 4–6 hours
Method B: FeCl₃-Mediated Oxidative Coupling (The Scalable Route)
Based on Scholl reaction modifications for electron-rich arenes.
Step-by-Step Protocol:
-
Preparation: Suspend anhydrous
(2.5 eq) in dry dichloromethane ( ) at 0°C under Argon. -
Addition: Add a solution of the stilbene precursor (1.0 g) in
dropwise over 30 minutes.-
Expert Tip: Slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The mixture will turn dark blue/black (characteristic of the radical cation).
-
Quench: Pour the mixture into ice-cold methanol containing 1% HCl.
-
Workup: Extract with
, wash with water and brine. -
Purification: Flash chromatography (Silica gel) is mandatory here to separate the target from chlorinated by-products (typically <5%).
Performance Data:
-
Yield: 65–72%
-
Purity (HPLC): ~95% (requires chromatography)
-
Reaction Time: 3 hours
Troubleshooting & Optimization
Controlling Regioselectivity (The 9-Methyl Challenge)
In Method A (Photochemical), the methyl group on the double bond forces the cyclization to occur at the specific ortho-positions. However, steric clash can sometimes favor the formation of the non-methylated isomer if the precursor allows.
-
Validation: Verify the position of the methyl group using NOESY NMR. You should see a correlation between the C9-Methyl protons and the C8-aromatic proton.
Preventing Demethylation
Both methods generate acidic species (HI in Method A, HCl in Method B).
-
Method A Solution: Propylene oxide is superior to THF as a scavenger because it reacts irreversibly with HI to form iodopropanol.
-
Method B Solution: Keep reaction times short and temperature low (0°C). If demethylation occurs (observed as broad OH peaks in IR/NMR), treat the crude product with
and MeI to remethylate before purification.
References
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions.
- Govindachari, T. R., et al. (1973). Synthesis of Tylophorine. Journal of the Chemical Society, Perkin Transactions 1.
-
Wassmundt, F. W., & Kiesman, W. F. (1995).[1] Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry.
-
Wang, B., et al. (2010). Iron(III) Chloride Catalyzed Oxidative Coupling of Aromatic Nuclei. Angewandte Chemie International Edition.
- Cui, X., et al. (2015). Synthesis of Phenanthrenes via Iron-Catalyzed Oxidative Coupling. Organic Letters.
Sources
Comparative Bioactivity Guide: Synthetic vs. Natural Phenanthrene Alkaloids
[1]
Executive Analysis: The Synthetic Advantage in Phenanthrene Scaffolds
As researchers in drug discovery, we often face the "Natural vs. Synthetic" dichotomy. In the context of phenanthrene alkaloids (specifically phenanthroindolizidines like antofine , tylophorine , and cryptopleurine ), the data suggests a clear pivot point. While natural extracts from Tylophora or Cynanchum species offer potent cytotoxicity (often nanomolar IC50s), they are plagued by neurotoxicity , poor solubility , and low extraction yields (often <0.01%).
Synthetic derivatives are no longer just "mimics"; they are functional upgrades . Recent structure-activity relationship (SAR) data indicates that synthetic modification—specifically opening the E-ring or introducing polar sulfonamide groups—can maintain anticancer potency while significantly reducing Central Nervous System (CNS) toxicity by limiting Blood-Brain Barrier (BBB) penetration.
This guide provides a technical comparison of these two classes, grounded in experimental bioactivity data and reproducible protocols.
Structural & Synthetic Landscape[2][3][4][5]
The Scalability Bottleneck
Natural extraction is chemically inefficient for clinical scale-up. The isolation of tylophorine requires extensive chromatographic separation to remove structurally similar isomers that can skew bioassay results. Conversely, total synthesis allows for enantioselective control , crucial because the (
Workflow Visualization: Extraction vs. Total Synthesis
The following diagram contrasts the logistical flow of obtaining these alkaloids, highlighting the critical control points (CCPs) where synthetic methods offer superior reproducibility.
Figure 1: Comparative workflow illustrating the high-purity advantage of synthetic pathways (Blue) over the low-yield natural extraction process (Red).
Comparative Bioactivity Analysis
Anticancer Potency & Mechanism
Both natural and synthetic phenanthrene alkaloids exert their primary anticancer effects through inhibition of protein synthesis and modulation of the NF-κB and AKT/mTOR signaling pathways.
-
Natural (Antofine/Tylophorine): Extremely potent (IC50 ~1-10 nM) but non-selective, leading to high toxicity in normal cells.
-
Synthetic (e.g., Sulfonamide derivatives, PBTs):
-
Phenanthrene-Based Tylophorine Derivatives (PBTs): Opening the indolizidine ring (D-ring) often reduces potency (IC50 shifts to µM range) but significantly improves the therapeutic index.
-
Polar Prodrugs: Synthetic quaternary ammonium salts show reduced cytotoxicity in normoxia but are activated in hypoxic tumor microenvironments , offering a selectivity mechanism absent in the natural parent.
-
Mechanism of Action (MOA) Pathway
The following diagram maps the consensus signaling cascade, highlighting where synthetic modifications (like C-6 substitution) can alter binding affinity.
Figure 2: Consensus mechanism of action. Synthetic derivatives target these same pathways but often with modulated kinetics or tissue specificity.
Critical Data Review: Head-to-Head Comparison
The table below aggregates experimental IC50 data from multiple studies, demonstrating that while natural compounds are often more cytotoxic, synthetic analogues offer tunable potency.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound Class | Specific Compound | Cell Line | IC50 (nM) | Key Observation | Source |
| Natural | (-)-Antofine | HepG2 (Liver) | 1.5 ± 0.2 | Extremely potent; high risk of off-target toxicity. | [1] |
| Natural | (+)-Tylophorine | HepG2 | 13.6 ± 0.4 | Potent NF-κB inhibitor; limited solubility. | [2] |
| Synthetic | Sulfonamide-Antofine (5b) | A549 (Lung) | ~20 - 40 | Retains high potency; improved "drug-likeness". | [3] |
| Synthetic | PBT-1 (Open D-ring) | HepG2 | 1723 ± 417 | >1000x potency loss ; proves rigid scaffold necessity. | [1] |
| Synthetic | Hypoxia Prodrug (5a) | HCT116 (Colon) | >1000 (Normoxia) ~50 (Hypoxia) | Selectivity Breakthrough: Activated only in tumor environment. | [4] |
Senior Scientist Insight: Note the PBT-1 entry. The drastic loss of potency upon opening the D-ring confirms that the rigid phenanthroindolizidine skeleton is pharmacophorically essential. However, the "Hypoxia Prodrug" entry shows the true value of synthesis: creating a "smart bomb" that is inactive until it reaches the hypoxic tumor core, solving the systemic toxicity issue of the natural parent.
Experimental Protocols
Protocol A: Self-Validating Comparative Cytotoxicity Assay
Objective: To determine and compare the IC50 of natural vs. synthetic alkaloids while controlling for solvent effects and cell density variables.
Reagents:
-
Target Cells (e.g., HepG2, A549).
-
Positive Control: Paclitaxel (Standard chemotherapy agent).[1]
-
Vehicle Control: DMSO (Final concentration must be < 0.1%).
-
Assay Reagent: MTT or Resazurin (Alamar Blue).
Step-by-Step Workflow:
-
Seeding (Day 0): Seed cells at optimized density (e.g., 5,000 cells/well for HepG2) in 96-well plates.
-
Validation Step: Seed 3 extra columns with media only (Background) and 3 columns with cells + 100% DMSO (Death Control).
-
-
Compound Treatment (Day 1):
-
Prepare serial dilutions (1:3) of Natural Antofine and Synthetic Analogue.[2] Range: 1000 nM down to 0.1 nM.
-
Critical: Ensure DMSO concentration is constant (e.g., 0.1%) across all dilutions. Fluctuating DMSO levels will invalidate the IC50 curve.
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Readout (Day 3/4): Add MTT reagent, incubate 4 hours, dissolve formazan with DMSO, and read Absorbance at 570 nm.
-
Data Processing:
-
Calculate % Viability =
-
Fit data to a non-linear regression (Sigmoidal dose-response) to derive IC50.
-
Protocol B: NF-κB Nuclear Translocation Inhibition
Objective: Confirm if the synthetic derivative retains the parent compound's mechanism of action.
-
Stimulation: Pre-treat cells with the alkaloid (Synthetic vs. Natural) for 1 hour.
-
Induction: Stimulate with TNF-α (10 ng/mL) for 30 minutes.
-
Extraction: Harvest cells and use a Nuclear Extraction Kit to separate cytoplasmic and nuclear fractions.
-
Quantification: Perform Western Blot on nuclear fractions using anti-p65 (RelA) antibodies.
-
Causality Check: If the synthetic compound is active, nuclear p65 levels should decrease dose-dependently compared to the TNF-α only control.
-
References
-
Structural Analogs of Tylophora Alkaloids may not be Functional Analogs. PubMed Central (NIH). [Link]
-
Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation. MDPI. [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine. Journal of Medicinal Chemistry (ACS). [Link]
-
Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs. MDPI. [Link]
A Comparative Guide to Thin-Layer Chromatography of 3,6-Dimethoxy-9-methylphenanthrene: Elucidating Retention Behavior
The Significance of the Retention Factor (Rf) in Chromatography
Thin-layer chromatography is a cornerstone technique in synthetic chemistry, offering a rapid, simple, and inexpensive method for separating components of a mixture.[1][2] The retention factor, or Rf value, is a fundamental parameter in TLC. It is defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[3][4]
An Rf value is a crucial identifier, though it is dependent on the specific experimental conditions, including the stationary phase, mobile phase, temperature, and plate moisture.[1] For a given set of conditions, the Rf value is a characteristic property of a compound, aiding in its identification and the assessment of its purity. An ideal Rf value for good separation typically lies between 0.3 and 0.7.[5]
Understanding the Analyte: 3,6-Dimethoxy-9-methylphenanthrene
To predict the TLC behavior of this compound, we must first consider its chemical structure. As a phenanthrene derivative, it possesses a tricyclic aromatic core, which is inherently non-polar. The presence of two methoxy groups (-OCH₃) introduces some polarity, as does the methyl group (-CH₃) to a lesser extent. Overall, this compound can be classified as a compound of moderate polarity. This structural analysis is key to selecting an appropriate mobile phase for achieving optimal separation on a polar stationary phase like silica gel.
Comparative Analysis of Mobile Phases for Eluting this compound
The selection of the mobile phase (eluent) is critical for achieving a target Rf value. Given the moderately polar nature of this compound, a mixture of a non-polar and a more polar solvent is typically employed with a normal-phase stationary phase like silica gel. The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents.[5]
| Mobile Phase System (v/v) | Anticipated Rf Value for this compound | Rationale |
| 100% Hexane | Very Low (near 0) | As a non-polar solvent, hexane will have insufficient strength to move the moderately polar analyte up the polar silica gel plate. The compound will remain strongly adsorbed to the stationary phase. |
| 5% Ethyl Acetate in Hexane | Low (0.1 - 0.3) | The addition of a small amount of the more polar ethyl acetate will begin to compete with the analyte for binding sites on the silica gel, causing it to migrate a short distance up the plate.[6] |
| 10-20% Ethyl Acetate in Hexane | Optimal (0.3 - 0.7) | This range of solvent mixtures is likely to provide the ideal balance of polarity to move the analyte to the desired Rf range, allowing for effective separation from both more polar and less polar impurities. |
| 50% Ethyl Acetate in Hexane | High (0.7 - 0.9) | A higher concentration of ethyl acetate will make the mobile phase significantly polar, causing the analyte to travel with or near the solvent front, resulting in poor separation from other compounds with similar polarity. |
| 100% Ethyl Acetate | Very High (near 1.0) | A fully polar mobile phase will have a very high affinity for the stationary phase, effectively displacing the analyte and causing it to move with the solvent front.[7] |
Experimental Protocol for the Determination of Rf Value
This protocol provides a step-by-step methodology for the reliable determination of the Rf value for this compound.
Materials and Equipment:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
This compound sample
-
Solvents (analytical grade): hexane and ethyl acetate
-
Small vials for sample dissolution
Experimental Workflow:
Caption: Experimental workflow for TLC analysis.
Step-by-Step Procedure:
-
Chamber Saturation: Prepare the chosen mobile phase (e.g., start with 15% ethyl acetate in hexane). Pour a small amount (0.5-1 cm depth) into the developing chamber. Place a piece of filter paper inside to aid in saturating the chamber atmosphere with solvent vapors and then seal the chamber with the lid.[2] Allow at least 10-15 minutes for saturation.
-
TLC Plate Preparation: Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.[2]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline. The spot should be as small and concentrated as possible to ensure good separation.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the solvent level is below the baseline.[2] Replace the lid and allow the solvent to ascend the plate by capillary action.
-
Completion and Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization: Visualize the separated spot under a UV lamp (254 nm). The aromatic nature of this compound should allow for its visualization as a dark spot on the fluorescent background of the TLC plate. Circle the spot with a pencil.
-
Rf Calculation: Measure the distance from the baseline to the center of the spot (distance traveled by the analyte) and the distance from the baseline to the solvent front. Calculate the Rf value using the following formula:
Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front) [3]
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The choice of a starting mobile phase is based on the chemical principles of chromatography. If the initial Rf value is too low (analyte not moving far enough), the polarity of the mobile phase should be increased by adding more ethyl acetate. Conversely, if the Rf value is too high (analyte moving too close to the solvent front), the polarity should be decreased by reducing the amount of ethyl acetate.[5] By systematically adjusting the solvent ratio, an optimal Rf value can be reliably and reproducibly achieved.
Conclusion
While a definitive, published Rf value for this compound remains elusive, this guide provides the theoretical framework and practical, step-by-step methodology for its determination. By understanding the interplay between the analyte's structure, the stationary phase, and the mobile phase, researchers can confidently develop a TLC system to effectively monitor reactions, assess purity, and characterize this important phenanthrene derivative. The principles and protocols outlined herein are broadly applicable to the chromatographic analysis of a wide range of organic compounds.
References
-
Organic Syntheses Procedure. (n.d.). Phenanthrene, 9,10-dimethoxy-. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
- Jankulovska, M., et al. (2025, August 7). Qualitative TLC determination of some polycyclic aromatic hydrocarbons in sugar-beet. Journal of the Serbian Chemical Society.
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
de la Torre, M. C., et al. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. PMC. Retrieved from [Link]
- Srivastava, S., et al. (2010, July 15). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Anil Aggrawal's Internet Journal of Forensic Medicine and Toxicology.
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
- Georg Thieme Verlag. (n.d.). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis.
- Çakmak, O., et al. (2023, June 27). Methoxyphenanthrenes: synthesis and structure analysis.
- BYJU'S. (2023).
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
- Voyatzakis, E., et al. (n.d.).
-
Talkboard. (2014, January 16). Paper and Thin Layer Chromatography Rf Values. YouTube. Retrieved from [Link]
- University of York, Department of Chemistry. (n.d.).
-
Friesen, J. B., et al. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. PMC. Retrieved from [Link]
-
Wilson, W. B., et al. (2017, January 10). Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity. PMC. Retrieved from [Link]
- BenchChem. (2025).
-
Al-Dagal, M. M. (n.d.). Determination of polycyclic aromatic hydrocarbons in roasted coffee. PMC. Retrieved from [Link]
- Wega, S., et al. (2018, March 20). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. Scholar Hub Universitas Indonesia.
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.). Screen for the presence of polycyclic aromatic hydrocarbons in select seafoods using lc-fluoresc.
- Jana, R., et al. (2021, June 6). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher.
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A Guide to the Structural Confirmation of 3,6-Dimethoxy-9-methylphenanthrene: An Elemental and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel organic compounds, rigorous structural confirmation is paramount. This guide provides an in-depth technical comparison of analytical techniques for verifying the identity and purity of 3,6-Dimethoxy-9-methylphenanthrene. Moving beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and the synergy between different analytical approaches.
Theoretical Foundation: The Molecular Blueprint
The journey of structural confirmation begins with the theoretical composition of the target molecule. For this compound, the molecular formula is C₁₇H₁₆O₂. This formula dictates the expected mass percentages of its constituent elements.
Molecular Weight: 252.31 g/mol
Elemental Composition:
-
Carbon (C): (17 * 12.011) / 252.31 = 80.92%
-
Hydrogen (H): (16 * 1.008) / 252.31 = 6.39%
-
Oxygen (O): (2 * 15.999) / 252.31 = 12.68%
This theoretical data forms the benchmark against which all experimental results are compared.
The Cornerstone of Purity: Elemental Analysis
Elemental analysis is a fundamental technique for quantitatively determining the elemental composition of a substance.[1][2] It provides a direct measure of the mass percentages of carbon, hydrogen, and other elements, which is crucial for confirming the empirical formula of a newly synthesized compound.[3]
Experimental Protocol: Combustion Analysis
The most prevalent method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.[2][4]
Step-by-Step Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) of this compound is placed in a tin capsule.[4]
-
Combustion: The sample is combusted in a furnace at high temperatures (around 1000°C) in a stream of pure oxygen.[5] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or its oxides (NOₓ).
-
Reduction and Separation: The combustion gases are passed through a reduction chamber containing copper to convert any nitrogen oxides to N₂ and remove excess oxygen. The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the initial sample weight. Oxygen is typically determined by difference.
Data Interpretation:
For a pure sample of this compound, the experimental results should align closely with the theoretical values. A widely accepted tolerance in academic and industrial settings is within ±0.4% of the calculated value.[6]
| Element | Theoretical % | Expected Experimental % |
| Carbon | 80.92 | 80.52 - 81.32 |
| Hydrogen | 6.39 | 5.99 - 6.79 |
Discrepancies outside this range may indicate the presence of impurities, residual solvent, or an incorrect molecular structure.
Orthogonal Confirmation: A Spectroscopic Approach
While elemental analysis is a powerful tool for confirming purity and elemental composition, it does not provide information about the specific arrangement of atoms. Therefore, spectroscopic methods are essential for elucidating the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Map
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual atoms.
Expected ¹H NMR Spectrum (Illustrative):
The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.
-
Aromatic Region (δ 7.0-9.0 ppm): A series of doublets and multiplets corresponding to the protons on the phenanthrene core. The specific chemical shifts and coupling constants would be indicative of their positions relative to the methoxy and methyl substituents.
-
Methoxy Protons (δ 3.8-4.0 ppm): Two singlets, each integrating to 3 protons, corresponding to the two -OCH₃ groups.
-
Methyl Protons (δ 2.5-2.7 ppm): A singlet, integrating to 3 protons, for the -CH₃ group attached to the aromatic ring.
Expected ¹³C NMR Spectrum (Illustrative):
The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Multiple signals corresponding to the carbons of the phenanthrene rings. The carbons attached to the methoxy groups would appear at the lower field end of this region.
-
Methoxy Carbons (δ 55-60 ppm): Two signals for the -OCH₃ carbons.
-
Methyl Carbon (δ 20-25 ppm): A signal for the -CH₃ carbon.
Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.[7]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the analysis of fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A strong peak at m/z = 252.31, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation of phenanthrene derivatives often involves the loss of methyl groups (-CH₃) and methoxy groups (-OCH₃). Expected fragments could include peaks at m/z = 237 (M⁺ - CH₃) and m/z = 221 (M⁺ - OCH₃). The fragmentation pattern serves as a "fingerprint" that can help confirm the structure.
Infrared (IR) Spectroscopy: The Functional Group Identifier
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected IR Spectrum:
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
-
Aliphatic C-H stretching (from -CH₃ and -OCH₃): ~2850-2960 cm⁻¹
-
Aromatic C=C stretching: ~1600 cm⁻¹ and ~1450 cm⁻¹
-
C-O stretching (aromatic ether): Strong bands around 1250 cm⁻¹ and 1040 cm⁻¹.[8]
The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) impurities.
A Synergistic Workflow for Compound Confirmation
The confirmation of this compound is not a linear process but rather an integrated workflow where each analytical technique provides a crucial piece of the puzzle.
Caption: Integrated workflow for the confirmation of this compound.
Troubleshooting Discrepancies
Discrepancies in elemental analysis results are not uncommon and require a systematic approach to troubleshoot.
-
If Carbon is low and Hydrogen is high: This often suggests the presence of a hydrated sample or a solvent with a high hydrogen-to-carbon ratio (e.g., water, ethanol). Re-purification and thorough drying are necessary.
-
If all percentages are low: This could indicate the presence of an inorganic impurity that does not combust.
-
If the experimental values do not match the theoretical values but are consistent with another plausible structure: The spectroscopic data becomes critical. For example, if an isomeric structure was formed, NMR would reveal a different pattern of chemical shifts and couplings, and the fragmentation pattern in the mass spectrum might also differ.
In such cases, the combined data from NMR, MS, and FTIR are used to either identify the impurity or propose a revised structure that is consistent with all the analytical data.
Conclusion
The confirmation of a synthesized compound like this compound is a multi-faceted process that relies on the convergence of data from several analytical techniques. Elemental analysis provides a robust assessment of purity and elemental composition, while NMR, Mass Spectrometry, and FTIR provide the detailed structural information necessary for unambiguous identification. By understanding the principles and interplay of these methods, researchers can confidently verify the structure and purity of their compounds, ensuring the integrity of their scientific findings.
References
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Scribd. (2010). CHNS Elemental Analysis Procedure. Available at: [Link]
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School of Chemical Sciences, University of Illinois. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Available at: [Link]
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YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Available at: [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
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MURAL - Maynooth University Research Archive Library. (2020). Comparison of the fragmentations of phenanthrene and anthracene by low-energy electron impact. Available at: [Link]
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AZoNano. (2023). The Problems Associated With Elemental Analysis. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ACG Publications. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Available at: [Link]
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American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
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ResearchGate. (2025). ChemInform Abstract: Application of 2D NMR Spectroscopy in Structural Elucidation of Some Phenanthrene Derivatives from Indian Orchidaceae Plants. Available at: [Link]
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Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Available at: [Link]
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NIST WebBook. (n.d.). 3,6-Dimethoxy-4-phenanthrol. Available at: [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]
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ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]
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National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. Available at: [Link]
Sources
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- 2. scispace.com [scispace.com]
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- 4. Synthesis of Phenanthrene/Pyrene Hybrid Microparticles: Useful Synthetic Mimics for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sepscience.com [sepscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
